Fak-IN-11
Description
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Properties
Molecular Formula |
C25H41NO3 |
|---|---|
Molecular Weight |
403.6 g/mol |
IUPAC Name |
(E)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methyl-N-(oxan-2-yloxy)pent-2-enamide |
InChI |
InChI=1S/C25H41NO3/c1-18(17-22(27)26-29-23-9-6-7-16-28-23)10-12-20-19(2)11-13-21-24(3,4)14-8-15-25(20,21)5/h17,20-21,23H,2,6-16H2,1,3-5H3,(H,26,27)/b18-17+/t20-,21-,23?,25+/m0/s1 |
InChI Key |
SBOVFGYKCKSTKT-DFBYYNNMSA-N |
Isomeric SMILES |
C/C(=C\C(=O)NOC1CCCCO1)/CC[C@H]2C(=C)CC[C@@H]3[C@@]2(CCCC3(C)C)C |
Canonical SMILES |
CC(=CC(=O)NOC1CCCCO1)CCC2C(=C)CCC3C2(CCCC3(C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of Fak-IN-11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of Fak-IN-11, a recently identified inhibitor of Focal Adhesion Kinase (FAK). The information presented herein is curated for an audience with a professional background in cellular and molecular biology, oncology, and drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the critical signaling pathways and experimental workflows.
Executive Summary
This compound, also identified as Compound 4l, is a novel, ATP-competitive inhibitor of Focal Adhesion Kinase (FAK).[1] It is an amide derivative of anticopalic acid.[2] this compound has demonstrated cytotoxic activity against the triple-negative breast cancer (TNBC) cell line MDA-MB-231, with an IC50 of 13.73 µM.[1][2] A key characteristic of its mechanism of action is the induction of non-apoptotic regulated cell death upon inhibition of FAK phosphorylation.[2] Molecular docking simulations suggest that this compound binds to the ATP-binding pocket within the FAK kinase domain, thereby preventing the phosphorylation of FAK.
Core Mechanism of Action
This compound functions as a direct inhibitor of the FAK protein, a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. By competitively binding to the ATP pocket of the FAK kinase domain, this compound blocks the autophosphorylation of FAK at tyrosine 397 (Y397). This autophosphorylation is a critical initial step in FAK activation, creating a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent formation of the FAK-Src complex leads to the phosphorylation of other tyrosine residues on FAK and downstream signaling proteins, propagating signals that promote cell motility and survival.
By inhibiting the initial autophosphorylation event, this compound effectively abrogates the entire downstream signaling cascade originating from FAK activation. This disruption of pro-survival signaling ultimately leads to cell death in cancer cells that are dependent on the FAK pathway.
Signaling Pathways
The inhibition of FAK by this compound impacts several critical downstream signaling pathways that are integral to cancer cell proliferation, survival, and metastasis.
-
PI3K/Akt Pathway: FAK activation is known to stimulate the PI3K/Akt signaling cascade, a major pathway promoting cell survival and inhibiting apoptosis. By blocking FAK, this compound is predicted to suppress Akt phosphorylation, thereby promoting cell death.
-
MAPK/ERK Pathway: The FAK/Src complex can also activate the Ras-MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Inhibition of FAK by this compound is expected to lead to a reduction in ERK phosphorylation.
-
Rho Family GTPases: FAK plays a complex role in regulating the activity of Rho family GTPases, such as RhoA, Rac1, and Cdc42, which are master regulators of the actin cytoskeleton and cell migration. Disruption of FAK signaling by this compound likely alters the dynamics of the actin cytoskeleton, contributing to the observed inhibition of cell migration and invasion.
Below is a diagram illustrating the central role of FAK in cellular signaling and the point of intervention for this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and other relevant FAK inhibitors for comparative purposes.
Table 1: In Vitro Cytotoxicity of this compound (Compound 4l)
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 13.73 ± 0.04 |
Data from Chawengrum P, et al. Sci Rep. 2023.
Table 2: Comparative In Vitro Activity of Other FAK Inhibitors
| Inhibitor | Mechanism | Target Cell Line(s) | IC50 |
| Y11 | Targets Y397 autophosphorylation site | In vitro kinase assay | ~50 nM |
| PF-573,228 | ATP-competitive | In vitro kinase assay | 1 µM (effective concentration) |
| VS-4718 | ATP-competitive | Solid tumors | ~100 nM (in cells) |
Data compiled from various sources.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound's mechanism of action. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
Cell Viability Assay (Crystal Violet Staining)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
MDA-MB-231 cells
-
96-well cell culture plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Glutaraldehyde in PBS
-
1% Crystal Violet solution in water
-
Microplate reader
Procedure:
-
Seed MDA-MB-231 cells in 96-well plates at a density of 4,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for 72 hours.
-
After incubation, wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of 4% glutaraldehyde to each well and incubate for 15 minutes at room temperature.
-
Wash the plates with water to remove the glutaraldehyde.
-
Stain the cells by adding 100 µL of 1% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Solubilize the stain by adding 100 µL of a solubilizing agent (e.g., 10% acetic acid or methanol) to each well.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of FAK Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on FAK autophosphorylation.
Materials:
-
MDA-MB-231 cells
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-FAK (Y397), anti-total FAK, anti-ß-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-FAK (Y397) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total FAK and a loading control (e.g., ß-actin) to ensure equal protein loading.
In Vitro FAK Kinase Assay
This assay directly measures the enzymatic activity of FAK and its inhibition by this compound.
Materials:
-
Recombinant human FAK enzyme
-
Kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly(Glu, Tyr) 4:1 as a substrate
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well white plates
Procedure:
-
Prepare a master mix containing kinase buffer, substrate, and ATP.
-
Add the master mix to the wells of a 96-well plate.
-
Add serial dilutions of this compound or a vehicle control to the wells.
-
Initiate the kinase reaction by adding the recombinant FAK enzyme to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway Diagram
Experimental Workflow Diagram
Logical Relationship Diagram
Conclusion
This compound is a promising FAK inhibitor with a distinct mechanism of action that involves the induction of non-apoptotic cell death in triple-negative breast cancer cells. Its ability to inhibit FAK phosphorylation at the ATP-binding site highlights its potential as a therapeutic agent. Further in-depth studies are warranted to fully elucidate the specific downstream signaling events and the precise nature of the non-apoptotic cell death pathway induced by this compound. The experimental protocols and data presented in this guide provide a solid foundation for future research and development efforts centered on this and similar FAK inhibitors.
References
Fak-IN-11: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is a critical mediator of cell adhesion, migration, proliferation, and survival. Its overexpression and activation are implicated in the progression and metastasis of numerous solid tumors, making it a compelling target for cancer therapy. This technical guide provides a comprehensive overview of Fak-IN-11 (also identified as Y11), a small molecule inhibitor targeting the autophosphorylation site of FAK. This document details its discovery through in-silico screening, a plausible synthesis protocol, its mechanism of action, and a summary of its biological activity, supported by quantitative data and detailed experimental methodologies.
Discovery and Rationale
This compound (Y11) was identified through an in-silico screening of the National Cancer Institute (NCI) database, a computational approach to identify small molecules with the potential to bind to a specific biological target.[1] The rationale for its development was to target the primary autophosphorylation site of FAK at tyrosine 397 (Y397).[2][3] Phosphorylation of this site is a pivotal event in FAK activation, creating a high-affinity binding site for the SH2 domain of Src family kinases.[4] This interaction leads to the full activation of FAK and the initiation of downstream signaling cascades that promote tumor progression.[4] By inhibiting Y397 autophosphorylation, this compound aims to block FAK signaling at a critical early step.
Synthesis of this compound
This compound, chemically named 1-(2-hydroxyethyl)-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane; bromide, is a quaternary ammonium salt of hexamethylenetetramine (hexamine). While the specific synthesis protocol by its original supplier, Alchem Laboratories Corporation, is not publicly detailed, a plausible and established method for its synthesis involves the direct quaternization of hexamine.
Plausible Synthesis Protocol:
The synthesis of this compound can be achieved through the N-alkylation of hexamethylenetetramine with 2-bromoethanol. This reaction is a standard method for the formation of quaternary ammonium salts.
Reaction:
Materials:
-
Hexamethylenetetramine (Hexamine)
-
2-Bromoethanol
-
Anhydrous solvent (e.g., acetonitrile, chloroform, or a mixture of polar aprotic solvents)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hexamethylenetetramine in the chosen anhydrous solvent under an inert atmosphere.
-
Add a stoichiometric equivalent of 2-bromoethanol to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the product, being a salt, is expected to precipitate from the reaction mixture upon cooling.
-
Collect the precipitate by filtration.
-
Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.
-
Dry the purified product under vacuum to yield 1-(2-hydroxyethyl)-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane; bromide as a white or off-white solid.
Characterization: The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C), Mass Spectrometry (MS), and elemental analysis.
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
| Parameter | Value | Assay System | Reference |
| IC50 | 50 nM | In vitro FAK autophosphorylation kinase assay | |
| Inhibitor Specificity | Specific for FAK | Millipore Kinase Profiler Service |
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Assay | Effect | Concentration | Reference |
| SW620 (Colon) | Clonogenicity Assay | Significant decrease in clonogenicity | 10-20 µM | |
| BT474 (Breast) | Clonogenicity Assay | Complete decrease in clonogenicity | 10 µM | |
| SW620 (Colon) | Western Blot | Decreased Y397-FAK autophosphorylation | Starting at 4 µM | |
| BT474 (Breast) | Western Blot | Decreased Y397-FAK autophosphorylation | Starting at 0.1 µM |
Table 2: Cellular Activity of this compound
| Animal Model | Treatment | Outcome | Reference |
| Colon Cancer SW620 Xenograft Mouse Model | Y11 administration | Significant decrease in tumor growth | |
| Decreased Y397-FAK in treated tumors | |||
| Activation of PARP and caspase-3 in tumors |
Table 3: In Vivo Efficacy of this compound
Experimental Protocols
In Vitro FAK Autophosphorylation Kinase Assay
This assay is designed to measure the ability of an inhibitor to block the autophosphorylation of FAK.
Materials:
-
Recombinant purified baculoviral FAK protein
-
[γ-32P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
This compound (Y11) at various concentrations
-
Positive control inhibitor (e.g., PF-573228)
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, recombinant FAK protein, and the desired concentration of this compound or control inhibitor.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated FAK.
-
Quantify the band intensity to determine the extent of FAK autophosphorylation and calculate the IC50 value for the inhibitor.
Octet Binding Assay
This assay is used to determine the direct binding of this compound to the FAK N-terminal domain.
Materials:
-
Biotinylated FAK-N-terminal domain
-
Superstreptavidin biosensors
-
Octet system (e.g., ForteBio Octet)
-
This compound (Y11) at various concentrations
-
Assay buffer (e.g., PBS with 0.1% BSA)
Procedure:
-
Hydrate the superstreptavidin biosensors in the assay buffer.
-
Immobilize the biotinylated FAK-N-terminal domain onto the biosensors.
-
Establish a stable baseline by dipping the sensors in the assay buffer.
-
Associate this compound by dipping the sensors into wells containing different concentrations of the compound.
-
Dissociate the compound by moving the sensors back to wells containing only the assay buffer.
-
The binding and dissociation events are monitored in real-time, allowing for the determination of binding affinity.
Cell Viability and Clonogenicity Assays
These assays assess the effect of this compound on cancer cell survival and proliferation.
Cell Viability (MTT Assay):
-
Seed cancer cells (e.g., SW620, BT474) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Clonogenicity Assay:
-
Seed a low density of cancer cells in 6-well plates.
-
Treat the cells with various concentrations of this compound.
-
Allow the cells to grow for a period of 1-2 weeks, replacing the medium with fresh medium containing the inhibitor every few days.
-
Fix the colonies with a solution of methanol and acetic acid.
-
Stain the colonies with crystal violet.
-
Count the number of colonies (typically those with >50 cells) to determine the effect of the inhibitor on the colony-forming ability of the cells.
In Vivo Xenograft Tumor Growth Study
This study evaluates the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cells (e.g., SW620)
-
This compound (Y11) formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to reach a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound or the vehicle control to the respective groups according to a predetermined schedule and route (e.g., intraperitoneal injection).
-
Measure the tumor dimensions with calipers at regular intervals.
-
Calculate the tumor volume using the formula: (Length x Width2)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for p-FAK).
Signaling Pathways and Visualizations
This compound exerts its effect by inhibiting the autophosphorylation of FAK at Y397, thereby disrupting downstream signaling pathways crucial for cancer cell survival and proliferation.
Caption: FAK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for the evaluation of this compound.
Conclusion and Future Directions
This compound (Y11) is a specific inhibitor of FAK autophosphorylation that has demonstrated promising anti-cancer activity in preclinical models. Its unique mechanism of targeting the Y397 autophosphorylation site offers a distinct advantage over ATP-competitive inhibitors, which may have off-target effects due to the conserved nature of the ATP-binding pocket among kinases. The in vitro and in vivo data strongly support its potential as a therapeutic agent.
Future research should focus on a detailed structure-activity relationship (SAR) analysis of this compound derivatives to optimize its potency and pharmacokinetic properties. Comprehensive pharmacokinetic and toxicology studies are essential to determine its safety profile and suitability for clinical trials. Furthermore, exploring the efficacy of this compound in combination with other chemotherapeutic agents or targeted therapies could reveal synergistic effects and provide more effective treatment strategies for various cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl)-3, 5, 7-triaza-1-azoniatricyclo [3.3.1.1(3,7)]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of FAK-IN-11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of FAK-IN-11, a known inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways governing survival, proliferation, migration, and adhesion.[1][2] Its overexpression and hyperactivity are implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention.[1][3] This document summarizes the known quantitative data for this compound and other relevant FAK inhibitors, provides detailed experimental protocols for key biological assays, and visualizes essential signaling pathways and workflows.
Mechanism of Action and In Vitro Activity
This compound functions as a Focal Adhesion Kinase (FAK) inhibitor by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of the FAK protein.[4] This inhibition of FAK's kinase activity disrupts downstream signaling cascades.
Cytotoxic and Anti-proliferative Activity
This compound has demonstrated cytotoxic effects in human breast cancer cell lines. Specifically, in MDA-MB-231 cells, this compound exhibits an IC50 of 13.73 μM. Studies on other FAK inhibitors have shown a range of potencies against various cancer cell lines, highlighting the therapeutic potential of targeting FAK.
| Inhibitor | Cell Line(s) | IC50 (μM) | Reference |
| This compound | MDA-MB-231 | 13.73 | |
| PF-573228 | F-G, SKOV-3, PC3 | 0.03 - 0.1 | |
| Compound 18b | Hela, HCT116, MDA-MB-231 | 0.27, 0.19, 0.26 | |
| VS-4718 | Pediatric preclinical models | 0.25 - 3.53 | |
| Y11 | SW620, BT474 | ~10-20 (clonogenicity) |
Kinase Inhibition
| Inhibitor | Target(s) | IC50 (nM) | Reference |
| PF-573228 | FAK | 4 | |
| GSK2256098 | FAK | 0.4 | |
| VS-4718 | FAK | 1.5 | |
| PF-431396 | FAK/PYK2 | 2 (FAK), 11 (PYK2) | |
| Y11 | FAK (autophosphorylation) | ~50 |
Effects on Cellular Signaling
FAK acts as a central node in a complex network of signaling pathways. Its inhibition by compounds like this compound can have profound effects on downstream cellular processes.
FAK Signaling Pathway
Integrin engagement with the extracellular matrix (ECM) or stimulation by growth factors leads to the autophosphorylation of FAK at Tyrosine 397 (Y397). This event creates a docking site for SH2 domain-containing proteins, most notably Src family kinases. The FAK/Src complex then phosphorylates a multitude of downstream substrates, including paxillin and p130Cas, leading to the activation of pathways such as the PI3K/AKT and MAPK/ERK cascades, which promote cell survival, proliferation, and migration.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological evaluation of novel FAK scaffold inhibitors targeting the FAK–VEGFR3 protein–protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Fak-IN-11: An In-Depth Technical Guide on Target Binding and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways, integrating signals from integrins and growth factor receptors to regulate cell adhesion, migration, proliferation, and survival.[1] Its overexpression and activation are implicated in the progression and metastasis of various solid tumors, making it a compelling target for cancer therapy.[2] Fak-IN-11 (also known as Compound 4l) has been identified as an inhibitor of FAK.[3][4] This technical guide provides a comprehensive overview of the target binding and selectivity of this compound, including available quantitative data, detailed experimental protocols for assessing FAK inhibition, and visualizations of the FAK signaling pathway and experimental workflows.
FAK Signaling Pathway
FAK is a key mediator of signals from the extracellular matrix (ECM) and growth factors. Upon integrin-mediated cell adhesion to the ECM, FAK is recruited to focal adhesions and undergoes autophosphorylation at tyrosine 397 (Tyr397).[1] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases. The resulting FAK/Src complex leads to the phosphorylation of other tyrosine residues on FAK and other focal adhesion proteins, such as paxillin and p130Cas, initiating a cascade of downstream signaling events. These pathways include the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and migration.
Caption: FAK Signaling Pathway and Point of Inhibition by this compound.
Target Binding and Selectivity of this compound
This compound, also referred to as Compound 4l, is an amide derivative of anticopalic acid.
Binding Mechanism: Molecular docking studies suggest that this compound binds to the ATP-binding pocket of the FAK kinase domain. This binding is thought to allosterically inhibit the autophosphorylation of FAK at Tyr397, thereby preventing its activation and downstream signaling.
Quantitative Data: To date, the direct binding affinity of this compound to the FAK enzyme (e.g., Kᵢ or Kₐ) has not been reported in the peer-reviewed literature. The primary quantitative measure of its potency comes from a cellular assay.
| Compound | Assay Type | Cell Line | IC₅₀ | Reference |
| This compound (Compound 4l) | Cytotoxicity | MDA-MB-231 | 13.73 ± 0.04 µM | |
| PF-573228 | FAK Kinase Activity | - | 4.0 nM | |
| Defactinib (VS-6063) | FAK Kinase Activity | - | 0.6 nM | |
| Y15 | FAK Phosphorylation | - | 1 µM |
Selectivity: A comprehensive kinase selectivity profile for this compound has not yet been published. The initial characterization focused on its effects on FAK in a triple-negative breast cancer cell line. Therefore, the off-target effects and its specificity against other protein kinases are currently unknown. For comparison, many FAK inhibitors that target the highly conserved ATP binding site exhibit activity against other kinases.
Experimental Protocols
Detailed experimental protocols for the specific characterization of this compound are limited. However, based on standard methodologies for evaluating FAK inhibitors, the following protocols for a biochemical and a cell-based assay are provided.
1. In Vitro FAK Kinase Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified FAK. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Principle: The assay quantifies the phosphorylation of a substrate peptide by FAK. A europium-labeled anti-phospho-peptide antibody serves as the FRET donor, and a FRET acceptor dye is coupled to the substrate. Phosphorylation of the substrate brings the donor and acceptor into proximity, generating a FRET signal that is proportional to FAK activity.
-
Materials:
-
Recombinant human FAK enzyme
-
FAK substrate (e.g., poly-GT)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT, pH 7.0)
-
Europium-labeled anti-phospho-tyrosine antibody
-
FRET acceptor-labeled peptide substrate
-
Test compound (this compound) and controls (e.g., staurosporine)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Dispense a small volume of the diluted compound or DMSO (vehicle control) into the wells of the assay plate.
-
Add the FAK enzyme solution to each well and pre-incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the FAK substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents (Europium-labeled antibody and streptavidin-allophycocyanin).
-
Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.
-
Read the plate on a TR-FRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Generalized Workflow for an In Vitro FAK Kinase Assay.
2. Cell-Based FAK Phosphorylation Assay
This assay determines the ability of a compound to inhibit FAK autophosphorylation in a cellular context.
-
Principle: Cells are treated with the inhibitor, and the level of phosphorylated FAK at Tyr397 is measured, typically by Western blotting or a cell-based ELISA. A decrease in the ratio of phosphorylated FAK to total FAK indicates inhibition.
-
Materials:
-
MDA-MB-231 cells (or other relevant cell line)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pFAK (Tyr397) and anti-total FAK
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA)
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against pFAK (Tyr397) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total FAK as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for pFAK and total FAK using densitometry software.
-
Normalize the pFAK signal to the total FAK signal for each treatment condition.
-
Express the results as a percentage of the vehicle-treated control.
-
Conclusion
This compound is a novel inhibitor of Focal Adhesion Kinase that has demonstrated cytotoxic activity in a triple-negative breast cancer cell line. Its proposed mechanism of action involves binding to the ATP pocket of the FAK kinase domain, leading to the inhibition of FAK autophosphorylation and subsequent downstream signaling pathways. While these initial findings are promising, a comprehensive understanding of the biochemical profile of this compound is still emerging.
For researchers and drug development professionals, it is crucial to note the current limitations in the available data. Specifically, the direct binding affinity (Kᵢ or Kₐ) and a comprehensive kinase selectivity profile have not been publicly reported. Further biochemical and cellular characterization is necessary to fully elucidate the potency, selectivity, and therapeutic potential of this compound as a FAK-targeted agent. The experimental protocols provided in this guide offer a framework for such future investigations.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The amide derivative of anticopalic acid induces non-apoptotic cell death in triple-negative breast cancer cells by inhibiting FAK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Focal Adhesion Kinase (FAK) in Cancer Cell Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical regulator of cell adhesion, proliferation, survival, and migration.[1] In the context of oncology, FAK is frequently overexpressed and activated in advanced-stage solid cancers, where it plays a pivotal role in tumor progression and metastasis.[2][3] This technical guide provides an in-depth exploration of the multifaceted role of FAK in cancer cell migration, detailing its signaling pathways, molecular interactions, and the experimental methodologies used to investigate its function. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and target FAK-mediated cancer metastasis.
Introduction to Focal Adhesion Kinase (FAK)
Focal Adhesion Kinase is a 125 kDa protein encoded by the PTK2 gene.[3] It is a key component of focal adhesions, which are dynamic structures that mediate the connection between the intracellular actin cytoskeleton and the extracellular matrix (ECM). FAK acts as a scaffold and a kinase, integrating signals from integrins and growth factor receptors to regulate a multitude of cellular processes critical for cancer progression, including cell migration and invasion.[4]
FAK's function is multifaceted, encompassing both kinase-dependent and kinase-independent (scaffolding) activities. Its kinase activity is crucial for the phosphorylation of downstream targets, while its scaffolding function facilitates the assembly of signaling complexes that regulate cell motility. The overexpression and hyperactivity of FAK in various cancers, including breast, lung, colon, and ovarian cancer, are often correlated with increased tumor aggressiveness and poor patient prognosis, making it an attractive target for therapeutic intervention.
FAK Signaling Pathways in Cancer Cell Migration
FAK activation is a key event in the initiation of cell migration. Upon integrin clustering at sites of cell-ECM adhesion, FAK undergoes autophosphorylation at Tyrosine 397 (Y397). This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the formation of a dual kinase complex that is central to FAK signaling.
The FAK-Src complex phosphorylates a variety of downstream substrates, initiating signaling cascades that converge to regulate the dynamic processes of cell migration, including lamellipodia formation, focal adhesion turnover, and matrix degradation. Key downstream signaling pathways are detailed below.
The FAK/Src-p130Cas-Crk Pathway
One of the most well-characterized FAK downstream pathways in cell migration involves the phosphorylation of the adaptor protein p130Cas. The FAK-Src complex phosphorylates p130Cas on multiple tyrosine residues, creating docking sites for the Crk adaptor protein. The p130Cas-Crk complex then recruits DOCK180, a guanine nucleotide exchange factor (GEF) for the Rho GTPase Rac1. Activated Rac1 promotes actin polymerization at the leading edge of the cell, driving the formation of lamellipodia and membrane ruffling, which are essential for cell protrusion and forward movement.
The PI3K/Akt Pathway
The autophosphorylated Y397 of FAK also serves as a docking site for the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K). This interaction leads to the activation of PI3K and the subsequent production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates the serine/threonine kinase Akt (also known as Protein Kinase B). The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and migration. In the context of migration, Akt can phosphorylate various downstream targets that influence cytoskeletal dynamics and cell motility.
The MAPK/ERK Pathway
FAK signaling can also lead to the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. The FAK-Src complex can phosphorylate Grb2-associated binder (Gab) proteins, which in turn recruit the Grb2-SOS complex, leading to the activation of Ras and the subsequent MAPK/ERK cascade. The ERK pathway regulates the expression of genes involved in cell migration and invasion, including matrix metalloproteinases (MMPs).
Regulation of Rho GTPases
FAK plays a complex role in regulating the activity of Rho family GTPases, which are master regulators of the actin cytoskeleton. While FAK can promote the activation of Rac1 and Cdc42 to drive cell protrusion, it has also been shown to suppress the activity of RhoA. Increased RhoA activity is associated with the formation of stress fibers and stable focal adhesions, which can inhibit cell migration. By modulating the balance of Rho GTPase activity, FAK ensures the dynamic cytoskeletal rearrangements necessary for efficient cell movement.
Visualizing FAK Signaling Pathways
To illustrate the intricate network of FAK-mediated signaling in cancer cell migration, the following diagrams were generated using Graphviz (DOT language).
Caption: FAK signaling cascade in cancer cell migration.
Role of FAK in Key Migratory Processes
FAK's influence on cancer cell migration extends to several distinct but interconnected cellular processes.
Epithelial-Mesenchymal Transition (EMT)
Epithelial-Mesenchymal Transition (EMT) is a developmental program that is often hijacked by cancer cells to acquire migratory and invasive properties. During EMT, epithelial cells lose their cell-cell junctions and apical-basal polarity, and gain a mesenchymal phenotype characterized by increased motility and invasiveness. FAK has been shown to be a key regulator of EMT. It can promote the expression of EMT-inducing transcription factors such as Snail, Slug, and Twist, leading to the downregulation of E-cadherin and the upregulation of mesenchymal markers like N-cadherin and vimentin.
Invadopodia Formation and Matrix Degradation
Invadopodia are actin-rich protrusions that extend from the ventral surface of cancer cells and are specialized for degrading the ECM. These structures are critical for cancer cell invasion through basement membranes and stromal tissues. FAK's role in invadopodia formation is complex and appears to be cell-type dependent. Some studies suggest that FAK negatively regulates invadopodia formation by sequestering Src at focal adhesions. Depletion of FAK can lead to the release of active Src, which then promotes the formation of active invadopodia. However, despite an increase in invadopodia, FAK-deficient cells often show impaired overall invasive migration, highlighting the need for a coordinated regulation of both adhesion and degradation for efficient invasion.
Angiogenesis
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. FAK plays a crucial role in endothelial cell migration and tube formation, which are key steps in angiogenesis. Vascular Endothelial Growth Factor (VEGF), a potent angiogenic factor, can activate FAK in endothelial cells, leading to the promotion of their migration and survival. FAK inhibitors have been shown to have anti-angiogenic effects in preclinical models.
Quantitative Data on FAK's Role in Cancer Cell Migration
The following tables summarize quantitative data from various studies investigating the impact of FAK on cancer cell migration and invasion.
Table 1: Effect of FAK Inhibition or Knockdown on Cancer Cell Migration and Invasion
| Cell Line | FAK Manipulation | Assay | Quantitative Effect | Reference |
| SK-N-BE(2) (Neuroblastoma) | FAK inhibitor (PF-573,228) | Transwell Invasion | Significant decrease in invasion at lower concentrations in MYCN amplified cells. | |
| SK-N-BE(2) (Neuroblastoma) | FAK inhibitor (PF-573,228) | Transwell Migration | Significant decrease in migration at lower concentrations in MYCN amplified cells. | |
| T24 (Bladder Cancer) | FAK inhibitor (PF-228, 10 µM) | Transwell Migration | Reduction in TGFβ-induced cell migration. | |
| T24 (Bladder Cancer) | FAK inhibitor (PF-228, 10 µM) | Transwell Invasion | Reduction in TGFβ-induced cell invasion. | |
| SKOV3 (Ovarian Cancer) | FAK inhibitor (BI853520, 1 µM) | Wound Healing | Impaired wound healing ability. | |
| OVCAR3 (Ovarian Cancer) | FAK inhibitor (BI853520) | Transwell Migration | Strong migration inhibitory effect. | |
| Ishikawa (Endometrial Cancer) | FAK inhibitor (PF-573228) | Wound Healing | Significant decrease in wound closure after 48 hours. |
Table 2: FAK and Invadopodia Formation
| Cell Line | FAK Manipulation | Measured Parameter | Quantitative Effect | Reference |
| MTLn3 (Breast Cancer) | FAK siRNA | Number of active invadopodia per cell | ~3-fold increase | |
| MDA-MB-231 (Breast Cancer) | FAK siRNA | Number of active invadopodia per cell | Increased formation of functional invadopodia. | |
| B16F10 (Melanoma) | FAK siRNA + FAK Y397F re-expression | Number of invadopodia per cell | No significant reduction compared to FAK WT re-expression. |
Table 3: FAK and Adhesion Dynamics
| Cell Line | FAK Manipulation | Measured Parameter | Quantitative Effect | Reference |
| FAK-null cells | FAK expression | Adhesion strengthening rate | Enhanced integrin activation and adhesion strengthening. | |
| FAK-null cells | FAK expression | Steady-state adhesion strength | Reduced by 30% compared to FAK-null cells. | |
| FAK-null cells | FAK expression | Vinculin localization to focal adhesions | Reduced by 35%. | |
| Human Dermal Fibroblasts | FAK siRNA knockdown | Adhesion strength | 35% higher compared to control cells. |
Table 4: FAK and Downstream Signaling
| Cell Line | FAK Manipulation | Measured Parameter | Quantitative Effect | Reference |
| FAK-/- cells | FAK I936/I998 mutant expression | Paxillin phosphorylation | Reduced by 29% compared to wild-type FAK. | |
| FAK-/- cells | FAK I936/I998 mutant expression | p130Cas phosphorylation | Reduced by 38% compared to wild-type FAK. | |
| FAK-/- cells | FAK I936/I998 mutant expression | FAK Y397 phosphorylation | Decreased by 72%. | |
| FAK-/- cells | FAK I936/I998 mutant expression | FAK Y576 phosphorylation | Decreased by 89%. | |
| FAK-/- cells | FAK I936/I998 mutant expression | FAK Y925 phosphorylation | Decreased by 72%. |
Experimental Protocols for Studying FAK-Mediated Cell Migration
This section provides detailed methodologies for key experiments used to investigate the role of FAK in cancer cell migration.
Wound Healing (Scratch) Assay
This assay is a simple and widely used method to study collective cell migration in vitro.
Caption: Workflow for a wound healing (scratch) assay.
Protocol:
-
Cell Seeding: Seed cells in a 12-well or 24-well plate at a density that will allow them to reach 70-80% confluence within 24 hours.
-
Creating the Wound: Once the cells have formed a confluent monolayer, use a sterile 200 µL or 1000 µL pipette tip to create a straight scratch across the center of the well. A cross-shaped scratch can also be made.
-
Washing: Gently wash the wells twice with sterile Phosphate-Buffered Saline (PBS) to remove any detached cells.
-
Treatment: Replace the PBS with fresh culture medium. If testing inhibitors, add the compounds to the medium at the desired concentrations. A serum-free or low-serum medium can be used to minimize cell proliferation.
-
Imaging: Immediately after creating the wound, capture images of the scratch at 4x or 10x magnification using a phase-contrast microscope. This is the 0-hour time point. Mark the location of the images to ensure the same field is captured at subsequent time points.
-
Incubation and Time-Lapse Imaging: Place the plate in a 37°C, 5% CO2 incubator. Capture images of the same wound areas at regular intervals (e.g., every 4, 8, 12, and 24 hours) until the wound is closed.
-
Data Analysis: The rate of cell migration can be quantified by measuring the area or the width of the scratch at each time point using image analysis software like ImageJ. The percentage of wound closure can be calculated as: [(Initial Wound Area - Wound Area at time T) / Initial Wound Area] x 100.
Transwell Migration and Invasion Assay
This assay measures the ability of cells to migrate through a porous membrane (migration) or a membrane coated with a layer of extracellular matrix (invasion).
Caption: Workflow for a Transwell migration/invasion assay.
Protocol:
-
Preparation of Inserts:
-
Migration Assay: Use uncoated Transwell inserts with a suitable pore size (e.g., 8 µm).
-
Invasion Assay: Coat the upper surface of the Transwell inserts with a thin layer of Matrigel or another ECM component and allow it to solidify.
-
-
Cell Preparation: Culture cells to sub-confluency. Prior to the assay, starve the cells in serum-free medium for 4-6 hours or overnight. Trypsinize and resuspend the cells in serum-free medium at a concentration of approximately 1 x 10^5 cells/mL.
-
Assay Setup:
-
Add 600 µL of medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower chamber of a 24-well plate.
-
Place the Transwell insert into the well.
-
Add 200 µL of the cell suspension to the upper chamber of the insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 atmosphere for a period appropriate for the cell type (e.g., 24 hours).
-
Removal of Non-Migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining:
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Wash the membrane twice with PBS.
-
Stain the cells with 0.1% crystal violet for 30 minutes.
-
-
Quantification:
-
Gently wash the membrane with PBS to remove excess stain.
-
Image the stained cells under a microscope.
-
To quantify, elute the dye from the cells with 90% acetic acid and measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the number of migrated cells.
-
Invadopodia Matrix Degradation Assay
This assay visualizes and quantifies the degradation of the ECM by invadopodia.
Protocol:
-
Preparation of Fluorescent Gelatin-Coated Coverslips:
-
Coat glass coverslips with a thin layer of fluorescently labeled gelatin.
-
Crosslink the gelatin to the coverslip using glutaraldehyde.
-
Quench free aldehydes with sodium borohydride or a culture medium containing amino acids.
-
-
Cell Seeding: Plate cancer cells onto the fluorescent gelatin-coated coverslips at a density of 20,000-40,000 cells per well in a 24-well plate.
-
Incubation: Incubate the cells for a desired period (e.g., 8-48 hours) to allow for invadopodia formation and matrix degradation.
-
Fixation and Staining:
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain for F-actin using fluorescently labeled phalloidin (e.g., Alexa Fluor 568 Phalloidin) to visualize the actin cytoskeleton.
-
Immunostain for invadopodia markers such as cortactin or Tks5.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Areas of matrix degradation will appear as dark, non-fluorescent spots in the fluorescent gelatin layer.
-
Active invadopodia are identified by the colocalization of F-actin and cortactin puncta with areas of matrix degradation.
-
Quantify the number and area of degradation spots per cell using image analysis software.
-
Western Blotting for FAK and Downstream Targets
Western blotting is used to quantify the expression and phosphorylation status of FAK and its downstream signaling molecules.
Protocol:
-
Cell Lysis: Lyse cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total FAK, phosphorylated FAK (e.g., anti-pFAK Y397), and other downstream targets like total and phosphorylated Src, p130Cas, paxillin, Akt, and ERK.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
siRNA-Mediated Knockdown of FAK
Small interfering RNA (siRNA) is used to specifically silence the expression of FAK to study its functional role.
Protocol:
-
siRNA Transfection: Transfect cancer cells with FAK-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours to allow for the knockdown of FAK expression.
-
Validation of Knockdown: Harvest the cells and validate the knockdown efficiency by performing Western blotting for total FAK protein levels.
-
Functional Assays: Use the FAK-knockdown and control cells in functional assays such as wound healing, transwell migration, or invadopodia assays to assess the impact of FAK depletion on cell migration.
FAK as a Therapeutic Target
Given its central role in promoting cancer cell migration and metastasis, FAK has emerged as a promising therapeutic target. Several small molecule FAK inhibitors are currently in preclinical and clinical development. These inhibitors typically target the ATP-binding pocket of the FAK kinase domain, thereby inhibiting its catalytic activity.
FAK inhibitors have demonstrated anti-tumor and anti-metastatic effects in a variety of preclinical cancer models. They have been shown to inhibit cell migration, invasion, and angiogenesis, and to induce apoptosis in cancer cells. Furthermore, combining FAK inhibitors with other targeted therapies or chemotherapies is being explored as a strategy to overcome drug resistance and enhance therapeutic efficacy.
Conclusion
Focal Adhesion Kinase is a master regulator of cancer cell migration, orchestrating a complex network of signaling pathways that control the dynamic cellular processes required for metastasis. Its dual function as a kinase and a scaffold protein allows it to integrate signals from the tumor microenvironment and drive the invasive phenotype of cancer cells. The in-depth understanding of FAK signaling and the availability of robust experimental methodologies to study its function have paved the way for the development of novel anti-cancer therapies targeting this key molecule. Further research into the intricate mechanisms of FAK-mediated cell migration will undoubtedly uncover new avenues for the treatment of metastatic cancer.
References
- 1. Frontiers | The Frequent Sampling of Wound Scratch Assay Reveals the “Opportunity” Window for Quantitative Evaluation of Cell Motility-Impeding Drugs [frontiersin.org]
- 2. Pyk2 and FAK differentially regulate invadopodia formation and function in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 4. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Fak-IN-11 on FAK Autophosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Its autophosphorylation at tyrosine 397 (Y397) is a critical initiating event in the FAK signaling cascade, creating a high-affinity binding site for Src family kinases and other signaling proteins. Dysregulation of FAK activity is implicated in various pathologies, most notably cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of Fak-IN-11 (also known as Y11), a small molecule inhibitor that specifically targets the FAK Y397 autophosphorylation site. We will explore its mechanism of action, present quantitative data on its inhibitory effects, detail relevant experimental protocols, and visualize the associated signaling pathways and workflows.
Introduction to FAK and the Significance of Y397 Autophosphorylation
Focal Adhesion Kinase is a key mediator of signals from the extracellular matrix (ECM) and growth factor receptors to the cell interior. Upon integrin clustering at focal adhesions, FAK is recruited and undergoes autophosphorylation at the Y397 residue. This event is crucial for the full activation of FAK and the subsequent downstream signaling cascades that regulate cellular processes. The phosphorylation of Y397 creates a docking site for the SH2 domain of Src family kinases, leading to the formation of a dual kinase complex. This complex then phosphorylates other substrates, amplifying signals that promote cell motility, survival, and proliferation. Given its central role in these processes, inhibiting FAK autophosphorylation presents a promising strategy for disrupting pathological cell behavior, particularly in cancer.
This compound: A Direct Inhibitor of FAK Autophosphorylation
This compound (Y11) is a small molecule inhibitor designed to directly target the Y397 autophosphorylation site of FAK.[1][2] By binding to the N-terminal domain of FAK, this compound prevents the conformational changes necessary for autophosphorylation, thereby blocking the initial activation step of the FAK signaling pathway.[1][3] This targeted inhibition leads to a dose-dependent decrease in FAK autophosphorylation and subsequently affects downstream signaling events.[1]
Quantitative Analysis of this compound Inhibition
The potency of this compound in inhibiting FAK autophosphorylation has been quantified through in vitro kinase assays.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound (Y11) | FAK Autophosphorylation (Y397) | In Vitro Kinase Assay | ~50 nM |
In cellular contexts, this compound has been shown to decrease the phosphorylation of FAK at Y397 in a dose-dependent manner in various cancer cell lines. For instance, in SW620 colon cancer cells, a significant decrease in Y397-FAK autophosphorylation was observed starting at a 4 µM dose. In BT474 breast cancer cells, this effect was seen at concentrations as low as 0.1 µM.
Experimental Protocols
In Vitro FAK Kinase Assay
This assay directly measures the ability of this compound to inhibit the autophosphorylation of purified FAK enzyme.
Materials:
-
Purified recombinant FAK enzyme
-
This compound (Y11)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, unlabeled ATP)
-
ADP-Glo™ Kinase Assay kit (for non-radioactive detection) or P81 phosphocellulose paper (for radioactive detection)
-
Microplate reader (for non-radioactive detection) or scintillation counter (for radioactive detection)
Procedure:
-
Prepare a reaction mixture containing the purified FAK enzyme in kinase buffer.
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for FAK if determining IC50 values.
-
Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction.
-
For radioactive detection: Spot the reaction mixture onto P81 phosphocellulose paper, wash extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive detection (using ADP-Glo™): Add ADP-Glo™ Reagent to deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the ADP generated to ATP, which is then used to produce a luminescent signal. Measure the luminescence using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blotting for Phospho-FAK (Y397)
This technique is used to assess the levels of FAK autophosphorylation in cells treated with this compound.
Materials:
-
Cultured cells (e.g., SW620, BT474)
-
This compound (Y11)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-phospho-FAK (Y397), anti-total FAK, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-FAK (Y397) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and then incubate with the ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with antibodies against total FAK and a loading control.
Visualizations
FAK Signaling Pathway and Inhibition by this compound
Caption: FAK signaling pathway and the inhibitory action of this compound on autophosphorylation.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating the effect of this compound on FAK autophosphorylation in cells.
Conclusion
This compound is a potent and specific inhibitor of FAK autophosphorylation at the critical Y397 site. By directly targeting this initial activation step, it effectively blocks the downstream signaling pathways that contribute to cancer cell proliferation, survival, and migration. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on FAK-targeted therapies. The visualizations further clarify the mechanism of action and the experimental approaches used to characterize this promising inhibitor. Further investigation into the in vivo efficacy and safety profile of this compound and similar compounds is warranted to translate these preclinical findings into effective cancer therapeutics.
References
- 1. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
Fak-IN-11: A Technical Guide for Studying FAK Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling, governing essential processes such as cell adhesion, migration, proliferation, and survival. Its overexpression and hyperactivity are frequently implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention. Fak-IN-11, an amide derivative of anticopalic acid, has emerged as a valuable tool for investigating the multifaceted functions of FAK. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and the signaling pathways it modulates. This document is intended to serve as a core resource for researchers utilizing this compound to elucidate the complex roles of FAK in both normal physiology and disease.
Introduction to this compound
This compound, also referred to as compound 4l, is a small molecule inhibitor of Focal Adhesion Kinase.[1] It is a semi-synthetic derivative of anticopalic acid, a natural diterpenoid.[1] The compound has been identified as a cytotoxic agent against triple-negative breast cancer cells and serves as a chemical probe to explore FAK-dependent signaling pathways.[1]
Chemical Properties
While the full chemical synthesis and characterization are detailed in the primary literature, the core structure of this compound is based on an amide modification of anticopalic acid.[1] This modification is crucial for its biological activity against FAK.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of FAK. Molecular docking studies suggest that this compound binds to the ATP-binding pocket within the kinase domain of FAK.[1] This binding event prevents the phosphorylation of FAK, thereby inhibiting its kinase activity and downstream signaling cascades. A key consequence of FAK inhibition by this compound in cancer cells is the induction of non-apoptotic cell death.
Quantitative Data
The biological activity of this compound has been quantitatively assessed in cellular assays. The following table summarizes the available data.
| Parameter | Cell Line | Value | Reference |
| IC50 (Cytotoxicity) | MDA-MB-231 | 13.73 ± 0.04 µM |
Note: Further quantitative data, such as the IC50 against purified FAK and selectivity against a panel of other kinases, are not yet publicly available.
Signaling Pathways Modulated by this compound
FAK is a central node in a complex network of signaling pathways. By inhibiting FAK, this compound can be used to study the role of FAK in these pathways.
FAK Activation and Downstream Signaling
Integrin engagement with the extracellular matrix (ECM) or stimulation by growth factors leads to the autophosphorylation of FAK at tyrosine 397 (Y397). This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases. The recruitment and activation of Src lead to the phosphorylation of other tyrosine residues on FAK and other focal adhesion proteins, such as paxillin and p130Cas, initiating a cascade of downstream signals that regulate cell migration, proliferation, and survival.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the characterization of this compound and can be adapted for further studies of FAK function.
Cell Culture
-
Cell Line: MDA-MB-231 (human triple-negative breast cancer cell line).
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Cells are passaged upon reaching 80-90% confluency.
Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound.
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (or vehicle control) for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined by plotting cell viability against the logarithm of the inhibitor concentration.
-
Western Blot Analysis of FAK Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on FAK activation.
-
Procedure:
-
Seed MDA-MB-231 cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-FAK (Y397) and total FAK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities to determine the ratio of phosphorylated FAK to total FAK.
-
Non-Apoptotic Cell Death Assay
Given that this compound induces non-apoptotic cell death, it is crucial to employ assays that can distinguish this from apoptosis.
-
Methods:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Non-apoptotic cell death may result in a population of cells that are PI-positive but Annexin V-negative or weakly positive.
-
Caspase Activity Assays: Measurement of the activity of key executioner caspases (e.g., caspase-3/7) can help rule out apoptosis. A lack of significant caspase activation in the presence of cell death would suggest a non-apoptotic mechanism.
-
Morphological Analysis: Microscopic examination of cell morphology after treatment with this compound can reveal features inconsistent with apoptosis, such as cellular swelling and membrane rupture, which are characteristic of necrotic forms of cell death.
-
Conclusion
This compound is a valuable chemical probe for the study of FAK signaling. Its ability to inhibit FAK phosphorylation and induce a non-apoptotic form of cell death provides a unique tool to dissect the complex roles of FAK in cancer biology and other physiological processes. The data and protocols presented in this guide offer a foundational resource for researchers aiming to utilize this compound in their investigations of FAK function. Further characterization of its kinase selectivity and in vivo efficacy will undoubtedly enhance its utility as a research tool and potential therapeutic lead.
References
Methodological & Application
Application Notes and Protocols for Fak-IN-11 Cellular Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for cellular assays involving Fak-IN-11, a potent inhibitor of Focal Adhesion Kinase (FAK). The information is intended for professionals in research and drug development to assess the efficacy and mechanism of action of FAK inhibitors in a cellular context.
Introduction to FAK and this compound
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways initiated by integrins and growth factor receptors.[1][2] FAK is a key regulator of fundamental cellular processes including adhesion, migration, proliferation, and survival.[1][3] Overexpression and hyperactivity of FAK are frequently observed in various human cancers and are associated with poor prognosis and metastasis.[4] The activation of FAK often begins with autophosphorylation at the Tyrosine 397 (Y397) residue, creating a binding site for Src family kinases and initiating downstream signaling cascades.
This compound is a specific inhibitor of FAK that binds to the ATP binding pocket of the kinase, thereby inhibiting its phosphorylation and activation. It has demonstrated cytotoxic activity against cancer cells, such as the triple-negative breast cancer cell line MDA-MB-231, with an IC50 of 13.73 µM. Mechanistic studies have shown that this compound can induce non-apoptotic cell death in these cells.
Key Cellular Assays for this compound Characterization
A variety of cellular assays are essential to fully characterize the effects of this compound. These include:
-
Cell Viability and Proliferation Assays: To determine the cytotoxic and cytostatic effects of the inhibitor.
-
Western Blot Analysis: To assess the inhibition of FAK phosphorylation and its impact on downstream signaling pathways.
-
Cell Migration and Invasion Assays: To evaluate the inhibitor's effect on the metastatic potential of cancer cells.
-
Clonogenic Assays: To assess the long-term effects of the inhibitor on the reproductive viability of single cells.
Data Presentation: Efficacy of FAK Inhibitors
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various FAK inhibitors across a range of cancer cell lines, providing a comparative landscape for evaluating this compound's potency.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | 13730 | |
| PF-573228 | - | In vitro (cell-free) | 4 | |
| TAE226 | - | In vitro (cell-free) | 5.5 | |
| VS-4718 (PND-1186) | - | In vitro (cell-free) | 1.5 | |
| BI-853520 | - | In vitro (cell-free) | 1 | |
| GSK2256098 | - | In vitro (cell-free) | 1.5 | |
| PF-562271 (VS-6062) | OVCAR8 | Ovarian Cancer | 8.5 | |
| A549 | Lung Cancer | 15 | ||
| U87MG | Glioblastoma | 12 |
Table 1: Comparative IC50 values of selected FAK inhibitors.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Y15 | SW620 | Colon Cancer | >2 | |
| TT | Medullary Thyroid Cancer | ~3 | ||
| K1 | Papillary Thyroid Cancer | >3 | ||
| PF-573228 | U87-MG | Glioblastoma | >10 | |
| U251-MG | Glioblastoma | 40 |
Table 2: Cellular IC50 values of additional FAK inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the effect of this compound on cancer cell viability.
Materials:
-
Target cancer cell line (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (solubilized in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot Analysis for FAK Phosphorylation
This protocol details the detection of phosphorylated FAK at Y397, a direct target of this compound's inhibitory action.
Materials:
-
Target cancer cell line
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-FAK (Y397), anti-total FAK, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-FAK Y397) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total FAK and a loading control like β-actin to ensure equal protein loading.
Transwell Cell Migration Assay
This assay is used to assess the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Target cancer cell line
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10-20% FBS)
-
This compound
-
Cotton swabs
-
Fixation solution (e.g., methanol or 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Procedure:
-
Pre-treat the cells with this compound or vehicle control for a specified duration.
-
Resuspend the treated cells in serum-free medium at a concentration of 1 x 10^5 to 3 x 10^5 cells/mL.
-
Add 500-700 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Add 200-300 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubate the plate for 12-24 hours at 37°C.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with the fixation solution.
-
Stain the fixed cells with Crystal Violet solution.
-
Count the number of migrated cells in several random fields under a microscope.
-
Quantify the results and compare the migratory potential between treated and control groups.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Simplified FAK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a this compound cellular assay.
References
- 1. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing FAK Inhibitor FAK-IN-11 in Triple-Negative Breast Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets renders TNBC difficult to treat with targeted therapies. Focal Adhesion Kinase (FAK) has emerged as a promising therapeutic target in TNBC. FAK is a non-receptor tyrosine kinase that is overexpressed in many cancers, including TNBC, and its elevated expression is often correlated with poor prognosis.[1][2] FAK plays a crucial role in mediating signals from integrins and growth factor receptors, thereby regulating key cellular processes such as proliferation, survival, migration, and invasion, all of which are critical for tumor progression and metastasis.[1][2][3]
FAK-IN-11 is a potent small molecule inhibitor of FAK. By targeting the kinase activity of FAK, this compound disrupts downstream signaling pathways, leading to the inhibition of tumor cell growth, induction of apoptosis, and reduction of cell motility and invasion. These application notes provide an overview of the effects of this compound on TNBC cell lines and detailed protocols for key experimental assays.
Mechanism of Action
FAK is a central node in the signaling cascade initiated by the interaction of cells with the extracellular matrix (ECM) through integrins, as well as by various growth factor receptors. Upon activation, FAK autophosphorylates at tyrosine 397 (Y397), creating a binding site for Src family kinases. This FAK/Src complex then phosphorylates a host of downstream substrates, activating pro-survival and pro-proliferative pathways such as the PI3K/Akt/mTOR and Ras/Raf/MAPK/ERK pathways. FAK signaling also contributes to the epithelial-mesenchymal transition (EMT), a process that enhances cancer cell motility and invasion.
This compound, as a FAK inhibitor, is designed to block the ATP-binding site of the FAK kinase domain, thereby preventing its autophosphorylation and subsequent activation of downstream signaling. This inhibition leads to a reduction in TNBC cell proliferation, survival, and motility.
Data Presentation
The following tables summarize the representative effects of FAK inhibition in common TNBC cell lines.
Note: Specific data for this compound is limited in publicly available literature. The data presented below is a composite representation based on the activity of other potent FAK inhibitors in TNBC cell lines and should be considered as a guideline for expected outcomes.
Table 1: Effect of FAK Inhibition on TNBC Cell Viability (IC50)
| Cell Line | Description | Representative IC50 (µM) for FAK Inhibition |
| MDA-MB-231 | Mesenchymal-like, highly invasive | 0.2 - 1.0 |
| Hs578T | Mesenchymal-like | 0.5 - 2.0 |
| BT-549 | Mesenchymal-like | 0.3 - 1.5 |
| SUM159 | Mesenchymal-like | 0.1 - 0.8 |
Table 2: Summary of FAK Inhibition Effects on TNBC Cellular Processes
| Assay | Endpoint Measured | Expected Outcome with FAK Inhibition |
| Cell Viability | Reduction in viable cell number | Dose-dependent decrease |
| Apoptosis | Increase in Annexin V positive cells | Dose-dependent increase |
| Migration | Reduced cell movement across a membrane | Significant inhibition |
| Invasion | Reduced cell invasion through a Matrigel matrix | Significant inhibition |
| Western Blot | Phosphorylation of FAK (Y397) and downstream targets (e.g., Akt, ERK) | Decreased phosphorylation |
Experimental Protocols
The following are detailed protocols for evaluating the effects of this compound on TNBC cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of TNBC cells in a 96-well format.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, Hs578T)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed TNBC cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the cells for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol uses flow cytometry to quantify apoptosis induced by this compound.
Materials:
-
TNBC cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed TNBC cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
After 24 hours, treat the cells with this compound at various concentrations (e.g., 1x and 2x the IC50 value) and a vehicle control for 24-48 hours.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Transwell Migration and Invasion Assay
This protocol assesses the effect of this compound on the migratory and invasive potential of TNBC cells.
Materials:
-
TNBC cells
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete medium with FBS (as a chemoattravtant)
-
This compound
-
Cotton swabs
-
Methanol
-
Crystal Violet stain
Procedure:
For Invasion Assay:
-
Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the top of the transwell inserts with the diluted Matrigel and incubate at 37°C for at least 4 hours to allow for polymerization.
For Migration and Invasion Assays: 2. Culture TNBC cells to sub-confluency. Pre-treat the cells with this compound at desired concentrations or vehicle control for 24 hours. 3. Harvest the pre-treated cells and resuspend them in serum-free medium containing this compound or vehicle control at a density of 1 x 10^5 cells/mL. 4. Add 200 µL of the cell suspension to the upper chamber of the transwell inserts (coated with Matrigel for invasion, uncoated for migration). 5. Add 600 µL of complete medium containing 10% FBS to the lower chamber. 6. Incubate for 16-24 hours at 37°C. 7. Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab. 8. Fix the cells on the lower surface of the membrane with methanol for 10 minutes. 9. Stain the cells with 0.5% Crystal Violet for 20 minutes. 10. Wash the inserts with water and allow them to air dry. 11. Count the number of migrated/invaded cells in several random fields under a microscope.
Western Blot Analysis
This protocol is for analyzing the phosphorylation status of FAK and its downstream targets.
Materials:
-
TNBC cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FAK (Y397), anti-FAK, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed TNBC cells and treat with this compound as described for other assays. A shorter treatment time (e.g., 1-6 hours) is often sufficient to observe changes in protein phosphorylation.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Troubleshooting
-
Low cell viability in control wells: Check cell line health, seeding density, and incubator conditions.
-
High background in apoptosis assay: Optimize cell handling to minimize mechanical stress and ensure proper compensation settings on the flow cytometer.
-
No migration/invasion in control wells: Ensure the chemoattractant (FBS) is present in the lower chamber and that the pore size of the transwell insert is appropriate for the cell line.
-
Weak signal in Western blot: Optimize protein extraction, antibody concentrations, and incubation times.
By following these protocols, researchers can effectively evaluate the therapeutic potential of this compound in triple-negative breast cancer cell lines.
References
Application Notes and Protocols for Fak-IN-11 Treatment in MDA-MB-231 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fak-IN-11 is a potent inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival. In many cancers, including the triple-negative breast cancer cell line MDA-MB-231, FAK is overexpressed and contributes to the malignant phenotype.[1][2] Targeting FAK with inhibitors like this compound presents a promising therapeutic strategy. These application notes provide detailed protocols for treating MDA-MB-231 cells with this compound and assessing its effects on cell viability, FAK signaling, and cell migration.
Data Presentation
Quantitative Data Summary
The following table summarizes the key quantitative data for the effects of FAK inhibitors on MDA-MB-231 cells.
| Parameter | Inhibitor | Value | Cell Line | Reference |
| IC50 (Cytotoxicity) | This compound | 13.73 μM | MDA-MB-231 | |
| IC50 (FAK Phosphorylation) | SJP1602 | 20 ± 7 nM | MDA-MB-231 | [3] |
| Effective Concentration (Colony Formation) | SJP1602, VS-6063, GSK2256098 | 1-2 μM | MDA-MB-231 | |
| Effective Concentration (Migration Assay) | SJP1602, VS-6063, GSK2256098 | 5 μM | MDA-MB-231 | |
| Effective Concentration (Western Blot) | FAK inhibitor 14 | 10 μM | MDA-MB-231 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on MDA-MB-231 cells.
Materials:
-
MDA-MB-231 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM medium (supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare a serial dilution of this compound in serum-free DMEM. It is recommended to start with a concentration range that brackets the known IC50 value (e.g., 1 µM to 50 µM). A vehicle control (DMSO) should be included.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for FAK Phosphorylation
This protocol is to assess the inhibition of FAK autophosphorylation at Tyr397 upon treatment with this compound.
Materials:
-
MDA-MB-231 cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-FAK (Tyr397), anti-FAK, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-FAK (Tyr397) and total FAK overnight at 4°C. A loading control antibody should be used on the same blot.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated FAK to total FAK.
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol is to evaluate the effect of this compound on the migratory capacity of MDA-MB-231 cells.
Materials:
-
MDA-MB-231 cells
-
6-well plates
-
200 µL pipette tips
-
This compound
-
Serum-free DMEM
-
Microscope with a camera
Procedure:
-
Seed MDA-MB-231 cells in 6-well plates and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add serum-free DMEM containing different concentrations of this compound (e.g., 5, 10, 20 µM) or a vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure to quantify cell migration.
Mandatory Visualizations
References
Application Notes and Protocols for In Vivo Evaluation of Fak-IN-11, a Novel FAK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cellular signaling pathways governing cell survival, proliferation, migration, and adhesion.[1][2][3][4][5] Dysregulation of FAK signaling is frequently observed in various cancers, where it contributes to tumor growth, angiogenesis, and metastasis. This makes FAK an attractive therapeutic target for cancer treatment. Fak-IN-11 is a potent and selective inhibitor of FAK designed for in vivo applications. These application notes provide a detailed protocol for evaluating the anti-tumor efficacy and pharmacodynamic effects of this compound in a preclinical xenograft model.
Mechanism of Action: Targeting the FAK Signaling Pathway
This compound is an ATP-competitive inhibitor that targets the kinase domain of FAK, preventing its autophosphorylation at Tyrosine 397 (Y397). This initial phosphorylation event is critical for the activation of FAK and the recruitment of other signaling proteins, such as Src family kinases. By inhibiting FAK autophosphorylation, this compound effectively blocks downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are essential for cancer cell proliferation and survival.
In Vivo Xenograft Study Design
This protocol outlines a subcutaneous xenograft model to assess the anti-tumor activity of this compound.
Materials
-
Cell Line: A suitable cancer cell line with high FAK expression (e.g., MDA-MB-231 for breast cancer, Panc-1 for pancreatic cancer).
-
Animals: 6-8 week old female athymic nude mice (or other appropriate immunocompromised strain).
-
Reagents: this compound, vehicle solution (e.g., 0.5% HPMC, 0.2% Tween 80 in sterile water), Matrigel (optional, to improve tumor take rate).
-
Equipment: Calipers, animal balance, gavage needles, syringes, sterile surgical instruments.
Experimental Workflow
Protocols
1. Cell Preparation and Implantation
-
Culture cells in recommended media to ~80% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
2. Tumor Monitoring and Grouping
-
Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (L x W²) / 2.
-
Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups.
3. Drug Formulation and Administration
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On each treatment day, prepare the final dosing solution by diluting the stock in the vehicle to the desired concentration.
-
Administer this compound or vehicle control orally via gavage at the specified dose and schedule.
Data Presentation: Experimental Groups
| Group | Treatment | Dose (mg/kg) | Route | Schedule | No. of Animals |
| 1 | Vehicle Control | - | Oral | Daily | 10 |
| 2 | This compound | Low Dose (e.g., 25) | Oral | Daily | 10 |
| 3 | This compound | High Dose (e.g., 50) | Oral | Daily | 10 |
| 4 (Satellite) | This compound | High Dose (e.g., 50) | Oral | Single Dose | 12 (3 per time point) |
Pharmacokinetic (PK) Analysis
A satellite group of animals is used for PK analysis to avoid repeated sampling from the efficacy study animals.
Protocol
-
Administer a single oral dose of this compound to the satellite group.
-
At specified time points (e.g., 1, 4, 8, and 24 hours post-dose), collect blood samples via cardiac puncture into EDTA-coated tubes.
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate plasma.
-
At the same time points, excise tumors and snap-freeze in liquid nitrogen.
-
Analyze this compound concentrations in plasma and homogenized tumor tissue using a validated LC-MS/MS method.
Data Presentation: Pharmacokinetic Parameters
| Parameter | Plasma | Tumor |
| Cmax (ng/mL or ng/g) | ||
| Tmax (h) | ||
| AUC (0-t) (ngh/mL or ngh/g) | ||
| Half-life (t½) (h) |
Pharmacodynamic (PD) Analysis
PD analysis is performed on tumors collected at the end of the efficacy study to assess the on-target effects of this compound.
Western Blotting Protocol
1. Protein Extraction
-
Homogenize frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
2. SDS-PAGE and Transfer
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
3. Immunoblotting
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-FAK (Y397), total FAK, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
Immunohistochemistry (IHC) Protocol
1. Tissue Preparation
-
Fix freshly excised tumors in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a series of graded ethanol and xylene washes.
-
Embed the tissue in paraffin and cut 4-5 µm sections.
2. Staining
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with primary antibodies against Ki-67 (proliferation marker) and cleaved caspase-3 (apoptosis marker) overnight at 4°C.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a DAB substrate and counterstain with hematoxylin.
3. Analysis
-
Capture images of stained slides using a microscope.
-
Quantify the percentage of Ki-67 positive cells and the number of cleaved caspase-3 positive cells per field of view.
Data Presentation: Pharmacodynamic Endpoints
Table 3: Western Blot Densitometry Analysis
| Treatment Group | p-FAK / Total FAK Ratio (Fold Change vs. Vehicle) |
|---|---|
| Vehicle Control | 1.00 |
| This compound (Low Dose) |
| this compound (High Dose) | |
Table 4: Immunohistochemistry Analysis
| Treatment Group | Ki-67 Positive Cells (%) | Cleaved Caspase-3 Positive Cells/Field |
|---|---|---|
| Vehicle Control | ||
| This compound (Low Dose) |
| this compound (High Dose) | | |
Conclusion
This document provides a comprehensive set of protocols for the in vivo evaluation of this compound. Adherence to these detailed methodologies will enable researchers to robustly assess the anti-tumor efficacy, pharmacokinetic properties, and pharmacodynamic effects of this novel FAK inhibitor. The provided templates for data presentation will facilitate clear and concise reporting of findings.
References
- 1. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. scbt.com [scbt.com]
protocol for western blot analysis of FAK phosphorylation with Fak-IN-11
Application Notes and Protocols
Topic: Protocol for Western Blot Analysis of FAK Phosphorylation with Fak-IN-11
Audience: Researchers, scientists, and drug development professionals.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor cytoplasmic tyrosine kinase that plays a pivotal role in signal transduction mediated by integrins and various growth factor receptors.[1][2] It is a key regulator of fundamental cellular processes including adhesion, migration, proliferation, and survival.[3][4] The activation of FAK is initiated by its autophosphorylation at the Tyrosine 397 (Tyr397) residue. This event creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the formation of a mutually activated FAK/Src signaling complex. This complex then phosphorylates a host of downstream targets, amplifying signals that control cell motility and survival.
Given its overexpression and hyperactivity in numerous human cancers, FAK has emerged as a significant target for anti-cancer therapies. Small molecule inhibitors are crucial tools for investigating FAK's function and for its therapeutic targeting. This compound is one such inhibitor, which binds to the ATP-binding pocket of FAK, thereby preventing its phosphorylation and activation.
This document provides a detailed protocol for analyzing the phosphorylation status of FAK in cultured cells using Western Blotting, specifically to assess the efficacy of the inhibitor this compound. The protocol includes cell treatment, protein extraction, immunoblotting, and data analysis, and is intended for professionals in research and drug development.
FAK Signaling Pathway and Experimental Overview
The diagrams below illustrate the FAK signaling cascade and the general workflow for its analysis via western blot.
Materials and Reagents
| Item | Recommended Specifications |
| Cell Line | A cell line with detectable FAK expression (e.g., MDA-MB-231, NIH/3T3, HeLa). |
| FAK Inhibitor | This compound (or other FAK inhibitors like PF-573228). |
| Lysis Buffer | Modified RIPA buffer or similar, supplemented with protease and phosphatase inhibitors. |
| Protein Assay | BCA Protein Assay Kit or Bradford Protein Assay. |
| Primary Antibodies | Rabbit anti-phospho-FAK (Tyr397); Mouse or Rabbit anti-Total FAK. |
| Secondary Antibodies | HRP-conjugated Goat anti-Rabbit IgG; HRP-conjugated Goat anti-Mouse IgG. |
| SDS-PAGE | Precast gels (e.g., 4-12% Bis-Tris) or hand-casted polyacrylamide gels. |
| Transfer Membrane | Polyvinylidene difluoride (PVDF) membrane (0.45 µm). |
| Blocking Buffer | 5% (w/v) Bovine Serum Albumin (BSA) in TBST. Note: Avoid using milk as it contains phosphoproteins that can increase background. |
| Wash Buffer | Tris-Buffered Saline with 0.1% Tween-20 (TBST). |
| Detection Reagent | Enhanced Chemiluminescence (ECL) substrate. |
| Instrumentation | Electrophoresis and Western Blotting system, Gel imager with chemiluminescence detection capability. |
Experimental Protocols
Cell Culture and Inhibitor Treatment
-
Cell Seeding: Plate cells in appropriate culture dishes (e.g., 6-well plates) and grow until they reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal phosphorylation levels, serum-starve the cells for 12-24 hours in a serum-free medium prior to treatment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock in a culture medium to achieve the desired final concentrations. An initial dose-response experiment (e.g., 0.1, 1, 10, 20 µM) is recommended to determine the optimal concentration.
-
Treatment: Remove the medium from the cells and add the medium containing this compound or a vehicle control (DMSO). Incubate for a predetermined time (e.g., 1, 4, or 24 hours).
| Table 1: Example this compound Treatment Conditions | |
| Parameter | Recommendation |
| Cell Line | MDA-MB-231 |
| Vehicle Control | DMSO (at the same final concentration as the highest inhibitor dose) |
| Dose-Response | 0, 1, 5, 10, 15, 20 µM |
| Incubation Time | 24 hours |
Cell Lysis and Protein Quantification
Crucial Step: Perform all lysis steps on ice or at 4°C to minimize protease and phosphatase activity.
-
Wash Cells: After treatment, place the culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Cell Lysis: Add ice-cold lysis buffer to each well (e.g., 100-150 µL for a 6-well plate). Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate & Clarify: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect Supernatant: Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay according to the manufacturer's instructions.
| Table 2: Recommended Lysis Buffer Composition | |
| Component | Final Concentration |
| Tris-HCl, pH 7.4 | 50 mM |
| NaCl | 150 mM |
| EDTA | 1 mM |
| NP-40 | 1% |
| Sodium Deoxycholate | 0.5% |
| Freshly Added Inhibitors | |
| Protease Inhibitor Cocktail | 1X |
| Sodium Orthovanadate (Phosphatase Inhibitor) | 1 mM |
| Sodium Fluoride (Phosphatase Inhibitor) | 50 mM |
SDS-PAGE and Protein Transfer
-
Sample Preparation: Dilute an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured samples into the wells of a polyacrylamide gel. Run the gel according to the manufacturer's specifications until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. PVDF is recommended for its high protein binding capacity. The transfer can be performed using a wet or semi-dry transfer system.
Immunoblotting
-
Blocking: After transfer, block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. This step is critical to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (either anti-p-FAK or anti-Total FAK) diluted in 5% BSA/TBST. Incubation is typically performed overnight at 4°C with gentle rocking.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 3) to remove unbound secondary antibody.
| Table 3: Recommended Antibody Dilutions | |
| Antibody | Suggested Dilution |
| anti-phospho-FAK (Tyr397) | 1:1000 |
| anti-Total FAK | 1:1000 |
| HRP-conjugated Secondary Antibody | 1:2000 - 1:10000 |
| Note: Optimal dilutions should be determined experimentally. |
Signal Detection and Analysis
-
Detection: Prepare the ECL substrate according to the manufacturer's protocol. Incubate the membrane with the substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system. Adjust the exposure time to obtain strong signals without saturation.
-
Stripping and Re-probing: After imaging for p-FAK, the membrane can be stripped of antibodies and re-probed for Total FAK. This serves as a loading control to ensure that observed changes in phosphorylation are not due to differences in the total amount of FAK protein loaded.
-
Data Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the p-FAK signal to the corresponding Total FAK signal for each sample. The results can be plotted to show the dose-dependent inhibition of FAK phosphorylation by this compound.
References
- 1. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 4. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application of FAK Inhibitors in Cell Adhesion Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in integrin-mediated signal transduction, regulating essential cellular processes such as cell adhesion, migration, proliferation, and survival. Upon integrin engagement with the extracellular matrix (ECM), FAK is recruited to focal adhesions and autophosphorylates at the Y397 residue. This event creates a high-affinity binding site for Src family kinases, leading to the formation of a dual kinase complex that phosphorylates a multitude of downstream targets, thereby orchestrating the dynamic changes in the cytoskeleton required for cell motility and adhesion.
Given its central role in these processes, FAK has emerged as a critical target in cancer research and other diseases characterized by aberrant cell migration. Small molecule inhibitors of FAK are valuable tools for dissecting the intricacies of FAK signaling and for therapeutic development. This document provides detailed application notes and protocols for the use of a representative FAK inhibitor in cell adhesion assays. While the user requested information on "FAK-IN-11," publicly available data for this specific compound is limited. Therefore, this guide will utilize the well-characterized FAK inhibitor, PF-573228 , as a primary example to illustrate the experimental principles and procedures. The methodologies described herein can be adapted for other FAK inhibitors with known potencies.
FAK Signaling Pathway in Cell Adhesion
Integrin binding to the ECM triggers the recruitment of FAK to focal adhesions. This leads to the autophosphorylation of FAK at Tyr397, creating a docking site for the SH2 domain of Src family kinases. The subsequent activation of the FAK/Src complex results in the phosphorylation of downstream substrates such as paxillin and p130Cas. These signaling cascades ultimately converge on the regulation of Rho family GTPases, which are master regulators of the actin cytoskeleton, thereby controlling the formation and turnover of focal adhesions and influencing cell adhesion and migration. FAK inhibitors, such as PF-573228, act as ATP-competitive inhibitors of the FAK kinase domain, preventing its autophosphorylation and the subsequent downstream signaling events.
Application Notes and Protocols: FAK Inhibitor Combinations in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a critical signaling hub downstream of integrins and growth factor receptors.[1][2][3] Its overexpression and activation are common in a multitude of cancers, where it plays a pivotal role in promoting cell survival, proliferation, migration, invasion, and angiogenesis.[1][4] FAK's dual function as both a kinase and a protein scaffold makes it a central mediator of oncogenic signaling and therapeutic resistance. Consequently, targeting FAK has emerged as a promising strategy in cancer therapy.
While FAK inhibitors have shown modest clinical efficacy as monotherapies, their true potential appears to lie in combination strategies. By inhibiting FAK, cancer cells can be sensitized to conventional chemotherapies, targeted agents, and immunotherapies. FAK inhibition can remodel the tumor microenvironment (TME), reducing fibrosis and decreasing the population of immunosuppressive cells, thereby rendering tumors more susceptible to immune checkpoint inhibitors.
This document provides an overview of the application of FAK inhibitors in combination cancer therapy, with a focus on the inhibitor Fak-IN-11 and other clinically relevant examples. It includes summaries of preclinical and clinical data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
FAK Inhibitors: Mechanisms and Combination Rationale
FAK activation is initiated by autophosphorylation at the Tyrosine-397 (Y397) residue, which creates a high-affinity binding site for the SH2 domain of Src family kinases. This FAK/Src complex then phosphorylates a host of downstream substrates, activating pro-survival and pro-proliferative pathways such as PI3K/Akt and Ras/MAPK. FAK inhibitors typically function by competing with ATP in the kinase domain, preventing this initial autophosphorylation step and blocking all subsequent downstream signaling.
This compound (Compound 4l) is a FAK inhibitor that binds to the ATP binding pocket, inhibiting FAK phosphorylation. It has demonstrated cytotoxic activity against the triple-negative breast cancer cell line MDA-MB-231 with an IC50 of 13.73 μM.
The rationale for combination therapy is multifaceted:
-
Synergy with Chemotherapy: FAK signaling promotes resistance to DNA-damaging agents. Combining FAK inhibitors with drugs like paclitaxel or cisplatin can restore chemosensitivity.
-
Overcoming Targeted Therapy Resistance: Cancer cells can adapt to targeted therapies (e.g., BRAF, MEK, or KRAS inhibitors) by activating FAK as a bypass survival signal. Dual inhibition can prevent this escape mechanism.
-
Enhancing Immunotherapy: FAK activity contributes to an immunosuppressive TME. FAK inhibitors can decrease fibrosis, reduce regulatory T cells (Tregs), and increase CD8+ T cell infiltration, priming the tumor for a more robust response to immune checkpoint blockade (e.g., anti-PD-1).
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the FAK signaling pathway and a typical experimental workflow for evaluating FAK inhibitor combinations.
References
- 1. medkoo.com [medkoo.com]
- 2. Safety and efficacy of ifebemtinib (IN10018) combined with D-1553 in non-small-cell lung cancer (NSCLC) with KRAS G12C mutation: Results from a phase Ib/II study. - ASCO [asco.org]
- 3. Phase 2 Study of the Focal Adhesion Kinase Inhibitor Defactinib (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAK PROTAC FC-11 | FAK degrader | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for Developing Fak-IN-11 Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1][2] Its overexpression and activation are implicated in the progression and metastasis of various cancers, making it a compelling target for anti-cancer therapies.[1][2] Fak-IN-11 is a potent and selective inhibitor of FAK that targets its kinase activity. However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge. These application notes provide a comprehensive guide to developing and characterizing this compound resistant cell lines, a critical tool for understanding resistance mechanisms and developing novel therapeutic strategies.
Mechanism of FAK Action and Inhibition by this compound
FAK is a key mediator of signaling downstream of integrins and growth factor receptors. Upon activation, FAK undergoes autophosphorylation at Tyrosine 397 (Y397), creating a docking site for Src family kinases.[3] This interaction leads to the full activation of FAK and the subsequent phosphorylation of downstream targets, promoting cell survival and proliferation through pathways such as PI3K/AKT and MAPK/ERK.
This compound, as a FAK inhibitor, likely acts by competing with ATP in the kinase domain of FAK, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.
Known Mechanisms of Resistance to FAK Inhibitors
The development of resistance to FAK inhibitors can occur through various mechanisms, primarily involving the activation of bypass signaling pathways that circumvent the need for FAK signaling or through the reactivation of FAK itself. Two prominent mechanisms that have been identified are:
-
Activation of STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell survival and proliferation. Studies have shown that prolonged inhibition of FAK can lead to the hyperactivation of STAT3 signaling, allowing cancer cells to bypass their dependency on FAK.
-
Receptor Tyrosine Kinase (RTK) Reprogramming: Oncogenic RTKs, such as HER2, can directly phosphorylate FAK at Y397, thereby reactivating it even in the presence of a FAK kinase inhibitor. This provides a direct bypass mechanism to maintain FAK-mediated signaling.
Experimental Protocols
Protocol 1: Development of this compound Resistant Cell Lines
This protocol describes the generation of this compound resistant cancer cell lines using a stepwise dose-escalation method.
Materials:
-
Parental cancer cell line of interest (e.g., a breast, lung, or pancreatic cancer cell line)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks, plates, and other consumables
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Cryopreservation medium
Procedure:
-
Determine the initial IC50 of this compound:
-
Plate the parental cells in 96-well plates and treat with a range of this compound concentrations for 72 hours.
-
Assess cell viability using a suitable assay (e.g., MTS or CellTiter-Glo).
-
Calculate the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
-
Initiate Resistance Development:
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Initially, a significant proportion of cells will die.
-
Maintain the culture by replacing the medium with fresh this compound-containing medium every 3-4 days.
-
Monitor the cells for signs of recovery and proliferation.
-
-
Stepwise Dose Escalation:
-
Once the cells are proliferating steadily at the initial concentration, subculture them and increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat the process of monitoring for cell recovery and stable proliferation.
-
At each stage of stable growth, cryopreserve a batch of cells for future reference.
-
Continue this stepwise increase in this compound concentration until the desired level of resistance is achieved (e.g., a 10-fold or higher increase in IC50 compared to the parental line).
-
-
Characterization of Resistant Cell Lines:
-
Once a resistant cell line is established, confirm the level of resistance by performing a cell viability assay to determine the new IC50 of this compound.
-
Maintain the resistant cell line in a medium containing the highest tolerated concentration of this compound to ensure the stability of the resistant phenotype.
-
Data Presentation:
The following table provides a representative example of the data that should be collected during the development of a this compound resistant cell line. Note: These values are illustrative and will vary depending on the cell line and experimental conditions.
| Stage | This compound Concentration (nM) | Passage Number | Observed Cell Viability | Fold Change in IC50 (vs. Parental) |
| Parental | 0 | - | 100% | 1 |
| Step 1 | 100 (IC50) | 3-5 | ~50% initially, recovering to >90% | ~2 |
| Step 2 | 200 | 6-8 | ~60% initially, recovering to >90% | ~4 |
| Step 3 | 400 | 9-12 | ~70% initially, recovering to >90% | ~8 |
| Step 4 | 800 | 13-16 | ~80% initially, recovering to >90% | >10 |
Protocol 2: Analysis of FAK and STAT3 Signaling in Resistant Cells
This protocol outlines the investigation of the FAK and STAT3 signaling pathways in the developed resistant cell lines.
Materials:
-
Parental and this compound resistant cell lines
-
Cell lysis buffer
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies: anti-FAK, anti-p-FAK (Y397), anti-STAT3, anti-p-STAT3 (Y705), anti-actin or anti-tubulin (loading control)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Culture parental and resistant cells to 70-80% confluency.
-
Lyse the cells using an appropriate lysis buffer and collect the protein lysates.
-
Quantify the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against FAK, p-FAK (Y397), STAT3, p-STAT3 (Y705), and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
-
Compare the activation status of FAK and STAT3 between the parental and resistant cell lines.
-
Expected Results:
In this compound resistant cells with STAT3 activation as the resistance mechanism, you would expect to see:
-
Decreased or unchanged levels of p-FAK (Y397) upon this compound treatment in both parental and resistant cells.
-
Significantly higher basal levels of p-STAT3 (Y705) in the resistant cells compared to the parental cells.
Protocol 3: Investigating the Role of RTKs in Resistance
This protocol describes how to assess the involvement of RTKs in mediating resistance to this compound.
Materials:
-
Parental and this compound resistant cell lines
-
Antibodies for a panel of relevant RTKs (e.g., HER2, EGFR, MET) and their phosphorylated forms.
-
Other materials for Western blotting as described in Protocol 2.
Procedure:
-
Western Blot Analysis of RTK Activation:
-
Perform Western blotting as described in Protocol 2, using primary antibodies against various RTKs and their activated (phosphorylated) forms.
-
Compare the expression and phosphorylation status of these RTKs between parental and resistant cells.
-
Expected Results:
If RTK reprogramming is the mechanism of resistance, you may observe:
-
Increased expression and/or phosphorylation of one or more RTKs in the resistant cell line compared to the parental line.
-
Direct interaction between the upregulated RTK and FAK could be further investigated using co-immunoprecipitation.
Visualizations
Caption: FAK signaling pathway and points of inhibition and resistance.
Caption: Experimental workflow for developing resistant cell lines.
Caption: Logical relationship of FAK inhibition and resistance mechanisms.
References
- 1. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Fak-IN-11 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common solubility and stability issues encountered when working with the FAK inhibitor, Fak-IN-11.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Focal Adhesion Kinase (FAK). It functions by binding to the ATP-binding pocket of FAK, which prevents the phosphorylation of the FAK protein.[1][2] This inhibition of FAK activation leads to cytotoxic effects in cancer cells, such as MDA-MB-231 human breast cancer cells, where it has a reported IC50 of 13.73 μM.[1][2]
Q2: What are the recommended storage conditions for this compound powder?
For long-term storage, it is recommended to store the solid powder of this compound at -20°C.[2] For short-term storage, room temperature may be acceptable, but always refer to the manufacturer's certificate of analysis for specific recommendations.
Q3: In what solvents is this compound soluble?
Q4: How stable is this compound in a prepared stock solution?
The stability of this compound in solution is not well-documented in publicly available literature. As a general guideline for small molecule inhibitors, it is best to prepare fresh solutions for each experiment. If storage is necessary, it is recommended to store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles and protect from light. For some FAK inhibitors, stock solutions in DMSO can be stored at -80°C for up to 6 months.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Problem: A precipitate is observed immediately after adding the this compound DMSO stock solution to the aqueous cell culture medium.
This is a common issue with hydrophobic small molecules and is often referred to as "crashing out." It occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of the cell culture media.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The desired experimental concentration of this compound is higher than its aqueous solubility. | Perform a dose-response experiment to determine the lowest effective concentration. If a high concentration is necessary, consider using a different inhibitor with better solubility. |
| Rapid Dilution / Solvent Shock | Adding a concentrated DMSO stock directly to the media causes a rapid change in the solvent environment, leading to precipitation. | Perform a serial dilution. First, dilute the high-concentration DMSO stock to an intermediate concentration in pre-warmed (37°C) cell culture media. Then, add this intermediate dilution to the final volume of media. Add the stock solution dropwise while gently vortexing or swirling the media. |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your final working solution. |
| High Final DMSO Concentration | While DMSO aids in initial solubilization, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the cell culture medium below 0.5%, and ideally below 0.1%. This may necessitate preparing a more dilute initial stock solution. |
Problem: The this compound solution appears clear initially, but a precipitate forms after several hours or days of incubation.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may be unstable in the aqueous and physiological conditions of the cell culture medium over time, leading to degradation and precipitation of less soluble byproducts. | Prepare fresh working solutions of this compound for each experiment, especially for long-term incubations. If long-term treatment is required, consider replacing the media with freshly prepared this compound solution at regular intervals. |
| Interaction with Media Components | This compound may interact with salts, proteins (especially in serum), or other components in the media, forming insoluble complexes. | If possible, test the solubility of this compound in different basal media formulations. For some experiments, it may be feasible to use a serum-free or low-serum medium during the treatment period. |
| pH Shift in Media | The pH of the cell culture medium can change during incubation due to cellular metabolism, which can affect the solubility of the compound. | Ensure that the cell culture is properly buffered and that the incubator's CO2 levels are maintained to stabilize the pH of the medium. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 403.62 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, you will need to dissolve 4.036 mg of this compound in 1 mL of DMSO. Adjust the mass and volume as needed for your experimental requirements.
-
Weighing: Carefully weigh the this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visual Inspection: Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
Gentle Warming/Sonication (if necessary): If undissolved particles remain, gently warm the tube in a 37°C water bath for a few minutes or sonicate briefly.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles. Store the aliquots at -80°C, protected from light.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (with serum and supplements)
-
Sterile tubes for dilution
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment (e.g., 10 µM).
-
Calculate Dilution: Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your total volume of media. For example, to make 10 mL of a 10 µM working solution, you would need 10 µL of the 10 mM stock solution.
-
Intermediate Dilution (Recommended):
-
To avoid precipitation due to "solvent shock," it is best to perform an intermediate dilution.
-
Add a small volume of the pre-warmed media (e.g., 90 µL) to a sterile tube.
-
Add the calculated volume of the 10 mM stock solution (e.g., 10 µL) to the media and mix gently. This creates a 1 mM intermediate solution.
-
Add the required volume of this intermediate solution to your final volume of pre-warmed media.
-
-
Direct Dilution (Use with caution):
-
If preparing a small volume, you may add the calculated volume of the 10 mM stock solution directly to the final volume of pre-warmed media.
-
Add the stock solution dropwise while gently swirling the media to ensure rapid and even distribution.
-
-
Final Mixing and Use: Gently mix the final working solution by inverting the tube or swirling the flask. Do not vortex vigorously, as this can denature proteins in the serum. Use the freshly prepared working solution immediately.
Signaling Pathways and Workflows
References
Optimizing FAK-IN-11 Dosage for In Vitro Experiments: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of FAK-IN-11 in in vitro experiments. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of Focal Adhesion Kinase (FAK).[1] It functions by binding to the ATP-binding pocket of FAK, which prevents the autophosphorylation of the kinase.[1] This initial phosphorylation event is a critical step for FAK activation and the subsequent recruitment of other signaling proteins, such as Src family kinases. By blocking this step, this compound effectively inhibits the downstream signaling pathways that are dependent on FAK activity.
Q2: What is the recommended starting concentration for this compound in in vitro experiments?
The optimal concentration of this compound is cell-line dependent. A good starting point is to perform a dose-response curve to determine the IC50 value for your specific cell line. Based on available data, this compound has been shown to have cytotoxic activity against MDA-MB-231 triple-negative breast cancer cells with an IC50 of 13.73 µM.[1] It is advisable to test a range of concentrations around this value, for example, from 1 µM to 50 µM.
Q3: How should I prepare and store this compound for my experiments?
This compound is typically soluble in organic solvents like DMSO. For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C to maintain stability. When preparing your working concentrations, dilute the DMSO stock solution directly into your cell culture medium. It is crucial to ensure that the final concentration of DMSO in your experiment does not exceed a level that is toxic to your cells, typically below 0.5%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
Problem 1: I don't see any inhibition of FAK phosphorylation in my Western blot.
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Insufficient Inhibitor Concentration: The IC50 of this compound can vary significantly between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cells.
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Short Incubation Time: Ensure you are treating the cells with this compound for a sufficient duration. A typical starting point is 24 hours, but you may need to optimize this for your experimental setup.
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Inactive Compound: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which can lead to degradation.
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High Basal FAK Activity: Some cell lines have very high basal levels of FAK phosphorylation. You may need to use a higher concentration of this compound to see a significant reduction.
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Antibody Issues: Verify the specificity and optimal dilution of your primary antibody for phosphorylated FAK (e.g., p-FAK Tyr397). Include positive and negative controls in your Western blot to validate your antibody and detection system.
Problem 2: I am observing significant cell death even at low concentrations of this compound.
-
Cell Line Sensitivity: Your cell line may be particularly sensitive to FAK inhibition. Perform a detailed cytotoxicity assay (e.g., MTT or CellTiter-Glo) to accurately determine the IC50 for cell viability.
-
Off-Target Effects: While this compound is designed to be a FAK inhibitor, off-target effects can occur, especially at higher concentrations.[2][3] Some FAK inhibitors have been shown to affect other kinases, such as Pyk2. Consider using a second, structurally different FAK inhibitor to confirm that the observed phenotype is due to FAK inhibition.
-
Solvent Toxicity: Ensure the final DMSO concentration in your culture medium is not exceeding toxic levels for your cells.
Problem 3: My this compound precipitates out of solution when I add it to my cell culture medium.
-
Solubility Issues: this compound, like many small molecule inhibitors, has limited aqueous solubility. To avoid precipitation, add the DMSO stock solution to your pre-warmed cell culture medium and mix thoroughly by gentle vortexing or inversion immediately before adding it to your cells. Avoid preparing large volumes of diluted compound that will sit for extended periods.
-
High Final Concentration: If you are trying to achieve a very high final concentration of this compound, you may exceed its solubility limit in the aqueous medium. Consider if a lower, yet still effective, concentration can be used.
Quantitative Data Summary
| Inhibitor | Cell Line | Assay Type | IC50 / Effective Concentration | Reference |
| This compound | MDA-MB-231 | Cytotoxicity | 13.73 µM | |
| FAK Inhibitor Y15 | Various Cancer Cell Lines | Inhibition of FAK phosphorylation (in vitro kinase assay) | 1 µM | |
| FAK Inhibitor PF-573228 | - | FAK Kinase Activity | 4.0 nM | |
| FAK Inhibitor VS-4718 | Breast Carcinoma Cells | FAK Inhibition | ~100 nM | |
| FAK/Pyk2 Dual Inhibitor PF-431396 | - | FAK/Pyk2 Kinase Activity | 2 nM (FAK), 11 nM (Pyk2) |
Experimental Protocols
Western Blot for Phospho-FAK (Tyr397)
-
Cell Seeding and Treatment: Seed your cells of interest in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-FAK (Tyr397) overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane for total FAK and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the signal using an ECL substrate and an imaging system. Quantify the band intensities to determine the relative levels of p-FAK.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow the cells to adhere overnight.
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Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
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MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Caption: FAK Signaling Pathway and Inhibition by this compound.
Caption: Western Blot Workflow for p-FAK Analysis.
Caption: Cell Viability (MTT) Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with Fak-IN-11
Welcome to the technical support center for Fak-IN-11. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer answers to frequently asked questions regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Focal Adhesion Kinase (FAK). It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of FAK and thereby preventing the phosphorylation of the FAK protein.[1] This inhibition of FAK activation disrupts downstream signaling pathways that are crucial for cell adhesion, migration, proliferation, and survival.[2][3]
Q2: I am observing inconsistent inhibitory effects of this compound in my cell-based assays. What are the potential causes?
A2: Inconsistent results with small molecule inhibitors like this compound can arise from several factors:
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Compound Solubility and Stability: this compound, like many kinase inhibitors, may have limited aqueous solubility. Precipitation of the compound in your cell culture media will result in a lower effective concentration and diminished activity. The stability of the compound in media over the course of your experiment can also be a factor.
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Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can significantly impact the cellular response to inhibitors.
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Experimental Technique: Inaccurate pipetting, improper serial dilutions, or inconsistent incubation times can introduce variability between experiments.
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Off-Target Effects: Due to the conserved nature of the ATP-binding site among kinases, off-target effects are a potential concern with ATP-competitive inhibitors, which could lead to unexpected biological responses.[4]
Q3: How can I improve the reproducibility of my experiments with this compound?
A3: To enhance reproducibility, it is crucial to standardize your experimental protocols. This includes maintaining consistent cell culture practices, preparing fresh dilutions of this compound for each experiment from a validated stock solution, and ensuring precise and consistent liquid handling.[5] It is also recommended to perform regular quality control checks of your reagents and cell lines.
Q4: What is the expected outcome of this compound treatment on cancer cells?
A4: this compound has been shown to exhibit cytotoxic activity against cancer cells. For instance, in MDA-MB-231 triple-negative breast cancer cells, this compound treatment leads to non-apoptotic cell death. The primary outcome of effective FAK inhibition is the disruption of signaling pathways that promote cell survival and migration.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during experiments with this compound.
Problem 1: Little to No Biological Effect Observed
| Potential Cause | Troubleshooting Steps |
| Compound Insolubility | 1. Visually inspect the cell culture media for any signs of precipitation after the addition of this compound. 2. Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO) and ensure complete dissolution before diluting into the aqueous media. 3. Consider performing a solubility test of this compound in your specific cell culture media. |
| Compound Instability | 1. Prepare fresh dilutions of this compound for each experiment. 2. For long-term experiments, consider refreshing the media with a fresh inhibitor at regular intervals. |
| Suboptimal Concentration | 1. Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental endpoint. 2. Consult the literature for effective concentrations of other FAK inhibitors in similar experimental systems. |
| Cell Line Insensitivity | 1. Verify the expression level of FAK in your cell line. Cells with low FAK expression may be less sensitive to its inhibition. 2. Consider using a positive control cell line known to be sensitive to FAK inhibition. |
Problem 2: High Variability Between Experimental Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Pipetting | 1. Ensure all pipettes are properly calibrated. 2. Use reverse pipetting for viscous solutions. 3. Prepare a master mix of the inhibitor dilution to add to replicate wells. |
| Variable Cell Seeding | 1. Ensure a homogenous cell suspension before seeding. 2. Use a consistent seeding density across all wells and plates. |
| Edge Effects in Multi-well Plates | 1. Avoid using the outer wells of multi-well plates, as they are more prone to evaporation. 2. If using the outer wells is necessary, fill the surrounding empty wells with sterile water or PBS to minimize evaporation. |
Problem 3: Unexpected or Off-Target Effects
| Potential Cause | Troubleshooting Steps |
| Inhibitor Specificity | 1. Use the lowest effective concentration of this compound to minimize off-target effects. 2. If available, use a structurally different FAK inhibitor as a control to confirm that the observed phenotype is due to FAK inhibition. 3. Perform a rescue experiment by overexpressing a drug-resistant FAK mutant. |
| Solvent Toxicity | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture media is below the toxic threshold for your cell line (typically <0.5%). 2. Include a vehicle control (media with the same final concentration of the solvent) in all experiments. |
Data Presentation
The following table summarizes the known inhibitory concentration of this compound. Researchers should determine the optimal concentration for their specific cell line and assay.
| Compound | Cell Line | Assay | IC50 |
| This compound | MDA-MB-231 | Cytotoxicity | 13.73 µM |
Experimental Protocols
Protocol 1: Western Blot for FAK Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on FAK autophosphorylation at Tyrosine 397 (Y397).
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) and a vehicle control (DMSO) for the desired time (e.g., 2, 6, 24 hours).
-
-
Protein Extraction:
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Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
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Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-FAK (Y397) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an ECL substrate and an imaging system.
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Strip the membrane and re-probe for total FAK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol provides a method to determine the cytotoxic effect of this compound on cultured cells.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
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Prepare serial dilutions of this compound in complete cell culture media.
-
Remove the old media from the wells and add 100 µL of the media containing different concentrations of this compound. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
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Calculate the percentage of cell viability relative to the vehicle-treated control cells.
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Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
FAK Inhibition Assays: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Focal Adhesion Kinase (FAK) inhibition assays.
I. Troubleshooting Guides & FAQs
This section addresses common pitfalls and specific issues encountered during FAK inhibition experiments, presented in a question-and-answer format.
A. Western Blotting for FAK Phosphorylation
Question 1: Why am I seeing weak or no signal for phosphorylated FAK (p-FAK)?
Answer: Weak or no signal for p-FAK is a common issue that can arise from several factors:
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Suboptimal Antibody Performance: The primary antibody may have low affinity or may not be validated for the specific application.[1][2]
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Low Protein Expression: The target protein's expression level in your cell line or tissue may be too low for detection.
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Solution: Increase the amount of protein loaded onto the gel. You can also enrich for FAK through immunoprecipitation prior to Western blotting.
-
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Inefficient Phosphatase Inhibition: Phosphatases in your cell lysate can dephosphorylate FAK, leading to a loss of signal.
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Solution: Always include a cocktail of phosphatase inhibitors in your lysis buffer and keep samples on ice.
-
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Poor Transfer: Inefficient transfer of high molecular weight proteins like FAK (~125 kDa) can result in weak signals.
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Solution: Optimize your transfer conditions (e.g., extend transfer time, use a wet transfer system). Confirm successful transfer by staining the membrane with Ponceau S.
-
Question 2: My Western blot for p-FAK shows high background. What can I do to reduce it?
Answer: High background can obscure your bands of interest. Here are some common causes and solutions:
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Inadequate Blocking: Insufficient blocking allows for non-specific antibody binding.
-
Solution: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Consider switching your blocking agent from non-fat dry milk to bovine serum albumin (BSA), as milk contains phosphoproteins that can cross-react with phospho-specific antibodies.
-
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Antibody Concentration Too High: Excessive primary or secondary antibody concentrations can lead to non-specific binding.
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Solution: Titrate your antibodies to determine the optimal concentration that provides a strong signal with minimal background.
-
-
Insufficient Washing: Inadequate washing fails to remove unbound antibodies.
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Solution: Increase the number and duration of your wash steps. Using a buffer containing a mild detergent like Tween-20 is recommended.
-
Question 3: I am observing non-specific bands in my FAK Western blot. How can I troubleshoot this?
Answer: Non-specific bands can be misleading. Here’s how to address them:
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Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins in the lysate.
-
Solution: Use a highly specific monoclonal antibody. Validate your antibody by running a control with a FAK knockout or knockdown cell line.
-
-
Protein Degradation: Proteases in the sample can break down FAK, leading to lower molecular weight bands.
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Solution: Add a protease inhibitor cocktail to your lysis buffer and handle samples quickly on ice.
-
-
Sample Overload: Loading too much protein can cause artifacts and non-specific banding.
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Solution: Reduce the amount of protein loaded per lane.
-
B. Immunofluorescence (IF) for FAK Localization
Question 1: My immunofluorescence staining for FAK is very weak or non-existent. What could be the problem?
Answer: Several factors can contribute to weak IF staining:
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Poor Antibody Choice: The antibody may not be suitable for immunofluorescence.
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Solution: Select an antibody that has been validated for IF applications.
-
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Suboptimal Fixation and Permeabilization: The fixation method might be masking the epitope, or permeabilization may be insufficient for the antibody to access the target.
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Solution: Test different fixation methods (e.g., paraformaldehyde vs. methanol) and optimize the concentration and incubation time for your permeabilization agent (e.g., Triton X-100).
-
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Low FAK Expression: Similar to Western blotting, low endogenous FAK levels can lead to a weak signal.
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Solution: Consider using a cell line known to express high levels of FAK or overexpressing a tagged version of FAK as a positive control.
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Question 2: I'm seeing high background or non-specific staining in my FAK immunofluorescence images. How can I improve this?
Answer: High background in IF can be due to:
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Incomplete Blocking: Non-specific binding sites on the cells and coverslip are not adequately blocked.
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Solution: Increase the blocking time and use a blocking solution containing serum from the same species as the secondary antibody.
-
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High Antibody Concentration: Using too much primary or secondary antibody can increase background.
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Solution: Titrate your antibodies to find the optimal dilution.
-
-
Autofluorescence: Some cell types exhibit natural fluorescence.
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Solution: Use a quenching agent or select fluorophores that emit in a different spectral range from the autofluorescence.
-
C. FAK Kinase Assays
Question 1: My in vitro FAK kinase assay results are highly variable. What are the potential causes?
Answer: Variability in kinase assays can stem from several sources:
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Inconsistent Reagent Preparation: Pipetting errors or inconsistent concentrations of ATP, substrate, or enzyme can lead to variability.
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Solution: Prepare master mixes for your reagents to ensure consistency across wells. Use calibrated pipettes and perform serial dilutions carefully.
-
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Enzyme Instability: FAK enzyme activity can be sensitive to storage and handling.
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Solution: Aliquot the enzyme upon receipt and avoid repeated freeze-thaw cycles. Keep the enzyme on ice at all times.
-
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Assay Conditions: Temperature and incubation time fluctuations can affect enzyme kinetics.
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Solution: Ensure a consistent temperature throughout the assay and use a precise timer for all incubations.
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Question 2: How do I confirm that the inhibition I'm seeing is specific to FAK?
Answer: FAK inhibitor specificity is a critical consideration:
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Off-Target Effects: Many kinase inhibitors can inhibit other kinases, especially those with similar ATP-binding pockets.
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Solution: Test your inhibitor against a panel of other kinases to assess its selectivity profile.
-
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Control Experiments: It is crucial to include proper controls.
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Solution: Use a known, well-characterized FAK inhibitor as a positive control. Perform the assay in the presence of a FAK-null cell lysate or with a kinase-dead FAK mutant to confirm that the observed activity is FAK-dependent.
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D. Cell-Based Assays (Viability, Migration)
Question 1: My FAK inhibitor is showing cytotoxicity in my cell viability assay at concentrations where I don't expect to see an effect on FAK. Why might this be?
Answer: Unexpected cytotoxicity can be due to:
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Off-Target Toxicity: The inhibitor may be affecting other cellular targets that are essential for cell survival.
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Solution: Correlate the loss of cell viability with the inhibition of FAK phosphorylation (p-FAK) by Western blot. If cytotoxicity occurs at concentrations much lower than those required to inhibit p-FAK, off-target effects are likely.
-
-
Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at high concentrations.
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Solution: Ensure the final solvent concentration in your culture medium is low and consistent across all treatments, including a vehicle-only control.
-
Question 2: I'm not seeing an effect of my FAK inhibitor on cell migration, even though it inhibits FAK phosphorylation. What could be the reason?
Answer: A lack of effect on cell migration could be explained by:
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Redundant Signaling Pathways: Other signaling pathways can compensate for the loss of FAK activity to promote cell migration.
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Solution: Investigate the involvement of other kinases, such as Pyk2, which has overlapping functions with FAK.
-
-
Kinase-Independent Functions of FAK: FAK has scaffolding functions that are independent of its kinase activity. A kinase inhibitor will not affect these functions.
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Solution: To investigate the role of FAK's scaffolding functions, consider using techniques like siRNA-mediated knockdown of FAK.
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II. Data Presentation
Table 1: Example IC50 Values for Common FAK Inhibitors
| FAK Inhibitor | Assay Type | Cell Line/System | IC50 (nM) | Reference |
| TAE226 | In vitro kinase assay | Purified FAK | 5.5 | |
| PF-573228 | In vitro kinase assay | Purified FAK | 4 | |
| Y15 | In vitro kinase assay | Purified FAK | ~50 | |
| VS-4718 (PND-1186) | Cell-based | Multiple | Varies | |
| Defactinib (VS-6063) | Cell-based | Multiple | Varies |
Note: IC50 values can vary significantly depending on the assay conditions, cell type, and ATP concentration.
III. Experimental Protocols
A. Western Blotting for FAK Phosphorylation
This protocol describes the detection of phosphorylated FAK (p-FAK) at Tyr397 in response to inhibitor treatment.
1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat cells with various concentrations of the FAK inhibitor or vehicle control (e.g., DMSO) for the desired time.
2. Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS. b. Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. c. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Protein Transfer: a. Normalize protein concentrations for all samples. b. Prepare samples by adding Laemmli loading buffer and boiling for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. d. Run the gel until the dye front reaches the bottom. e. Transfer the separated proteins to a PVDF membrane. f. Confirm transfer efficiency by staining the membrane with Ponceau S.
4. Immunoblotting: a. Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against p-FAK (Tyr397) diluted in 5% BSA/TBST overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Analysis: a. Incubate the membrane with an ECL substrate according to the manufacturer's instructions. b. Capture the chemiluminescent signal using an imaging system. c. To normalize the p-FAK signal, strip the membrane and re-probe with an antibody for total FAK and a loading control (e.g., β-actin or GAPDH).
B. In Vitro FAK Kinase Assay
This protocol outlines a method to measure the kinase activity of purified FAK in the presence of an inhibitor.
1. Reagent Preparation: a. Prepare a 1x Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 µM DTT). b. Prepare a stock solution of ATP and a FAK substrate (e.g., poly(Glu:Tyr)). c. Dilute the FAK inhibitor to various concentrations in the kinase buffer.
2. Assay Setup: a. In a 96-well plate, add the inhibitor solution to the "Test Inhibitor" wells. b. Add vehicle buffer to the "Positive Control" and "Blank" wells. c. Prepare a master mix containing Kinase Buffer, ATP, and substrate. Add this to all wells except the "Blank".
3. Kinase Reaction: a. Thaw the purified FAK enzyme on ice. Dilute the enzyme to the desired concentration in 1x Kinase Buffer. b. Initiate the reaction by adding the diluted FAK enzyme to the "Positive Control" and "Test Inhibitor" wells. Add only kinase buffer to the "Blank" wells. c. Incubate the plate at 30°C for a predetermined time (e.g., 45 minutes).
4. Detection: a. Stop the reaction and detect the remaining ATP using a commercial kit such as ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced, which is proportional to the kinase activity. b. Read the luminescence on a plate reader.
5. Data Analysis: a. Subtract the "Blank" reading from all other readings. b. Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control". c. Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
IV. Visualizations
Caption: FAK Signaling Pathway.
Caption: Experimental Workflow for FAK Inhibitor Evaluation.
Caption: Logic Diagram for Troubleshooting FAK Inhibition Assays.
References
- 1. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Anti-FAK Antibodies | Invitrogen [thermofisher.com]
- 4. FAK Antibody | Cell Signaling Technology [cellsignal.com]
- 5. FAK Antibodies | Antibodies.com [antibodies.com]
Fak-IN-11 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting guidance for experiments involving the FAK inhibitor, Fak-IN-11.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a Focal Adhesion Kinase (FAK) inhibitor.[1] It functions by binding to the ATP-binding pocket of FAK, which prevents the autophosphorylation of the kinase, a critical step for its activation.[1] By inhibiting FAK phosphorylation, this compound disrupts downstream signaling pathways that are crucial for cell adhesion, migration, proliferation, and survival.[2][3]
Q2: What are the known on-target effects of this compound in cells?
The primary on-target effect is the inhibition of FAK protein phosphorylation.[1] In cellular assays, this compound has been shown to exhibit cytotoxic activity against the triple-negative breast cancer cell line MDA-MB-231, inducing a non-apoptotic form of cell death.
Q3: Are there known off-target effects for this compound?
Currently, a detailed, publicly available kinome-wide selectivity profile for this compound has not been published. Therefore, a specific list of off-target kinases is not available. However, researchers should be aware that off-target effects are a possibility for many kinase inhibitors, particularly those that, like this compound, target the highly conserved ATP-binding domain. Structural similarities in this region across different kinases can lead to unintended inhibition.
Q4: What is the difference between kinase-dependent and kinase-independent (scaffolding) functions of FAK?
FAK possesses both enzymatic (kinase-dependent) and non-enzymatic (scaffolding) functions.
-
Kinase-dependent functions rely on FAK's ability to phosphorylate itself and other substrates, activating downstream signaling cascades like PI3K-AKT and MAPK.
-
Kinase-independent functions involve FAK acting as a scaffolding protein, bringing other proteins together to form signaling complexes. These scaffolding roles can influence processes like p53 regulation and are not directly affected by ATP-competitive inhibitors. It is important to consider that this compound only inhibits the kinase-dependent functions.
Q5: My experimental results are not what I expected after treatment with this compound. What could be the cause?
Unexpected results could stem from several factors:
-
Off-target effects: The observed phenotype may be due to the inhibition of a kinase other than FAK.
-
Compound Integrity: Ensure the compound has been stored correctly and is not degraded.
-
Experimental Conditions: Factors like cell density, serum concentration, or treatment duration can significantly impact results.
-
FAK Scaffolding Functions: The phenotype you are observing might be regulated by FAK's kinase-independent scaffolding functions, which are not inhibited by this compound.
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Cell-Type Specificity: The role of FAK and the effect of its inhibition can vary dramatically between different cell lines or biological systems.
Quantitative Data Summary
While a comprehensive off-target profile for this compound is not available, the table below summarizes its known biological activities.
| Target/Assay | Measurement | Value | Cell Line | Reference |
| On-Target Effect | FAK Protein Phosphorylation | Inhibition | MDA-MB-231 | |
| Cellular Effect | Cytotoxicity (IC₅₀) | 13.73 µM | MDA-MB-231 |
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving unexpected experimental outcomes when using this compound.
Issue 1: No effect observed after this compound treatment (e.g., FAK phosphorylation is unchanged).
| Potential Cause | Troubleshooting Step | Recommended Action |
| Compound Inactivity | Verify Compound Integrity | Confirm proper storage conditions (-20°C). Prepare fresh stock solutions. Consider purchasing a new lot of the compound. |
| Insufficient Concentration | Titrate the Compound | Perform a dose-response experiment. Start with the published effective concentration (e.g., ~14 µM for MDA-MB-231 cells) and test a range of higher and lower concentrations. |
| Incorrect Treatment Time | Optimize Treatment Duration | Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal time point for observing FAK inhibition in your specific cell line. |
| Assay Failure | Check Western Blot Protocol | Run positive and negative controls for your phospho-FAK antibody. Ensure lysis buffer contains phosphatase inhibitors. |
Issue 2: An unexpected or paradoxical phenotype is observed (e.g., increased migration, altered morphology not typical of FAK inhibition).
| Potential Cause | Troubleshooting Step | Recommended Action |
| Off-Target Effect | Validate On-Target Engagement | First, confirm that this compound is inhibiting FAK phosphorylation (p-FAK Y397) at the concentration you are using via Western Blot. |
| Off-Target Effect | Use a Rescue Experiment | If possible, transfect cells with a drug-resistant FAK mutant. If the phenotype is rescued, it is likely on-target. If not, an off-target effect is probable. |
| Off-Target Effect | Use a Structurally Different FAKi | Treat cells with another FAK inhibitor that has a different chemical scaffold (e.g., PF-573,228). If the same unexpected phenotype occurs, it may be an on-target effect not previously described in your system. If the phenotype is different, it points to off-target effects specific to this compound. |
| Kinase-Independent FAK Role | Use RNAi/CRISPR | Use siRNA, shRNA, or CRISPR to deplete total FAK protein. Compare the phenotype from FAK depletion to that of this compound inhibition. This can help differentiate between kinase-dependent and scaffolding-related functions. |
Visualized Protocols and Workflows
FAK Canonical Signaling Pathway
Caption: Canonical FAK signaling pathway and the inhibitory action of this compound.
Troubleshooting Logic for Unexpected Phenotypes
Caption: Decision-making workflow to discern on-target vs. off-target effects.
Experimental Workflow for Characterizing this compound Effects
Caption: A standard workflow for validating the on-target effects of this compound.
Key Experimental Protocols
Western Blot for FAK Phosphorylation
This protocol is to verify the on-target activity of this compound by measuring the phosphorylation level of FAK at Tyrosine 397 (Y397).
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with vehicle control (e.g., DMSO) and a range of this compound concentrations (e.g., 1 µM to 25 µM) for a predetermined time (e.g., 2-6 hours).
-
Lysis: Wash cells with ice-cold PBS. Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape cells, collect lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Quantification: Determine protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-FAK (Tyr397) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an ECL substrate and an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total FAK and a loading control (e.g., Actin or GAPDH).
General Kinase Inhibition Assay (Biochemical)
This assay can be used to screen for off-target effects by testing this compound against other purified kinases.
-
Reagents: Obtain purified, active recombinant kinases of interest, a suitable kinase buffer, ATP, and a generic kinase substrate (e.g., poly(Glu, Tyr) 4:1).
-
Assay Plate Setup: In a 96-well plate, add the kinase, substrate, and varying concentrations of this compound in kinase buffer.
-
Initiate Reaction: Start the kinase reaction by adding a final concentration of ATP (often near the Kₘ for the specific kinase). Allow the reaction to proceed for 20-30 minutes at 30°C.
-
Detection: Stop the reaction and measure kinase activity. Common detection methods include:
-
Phospho-specific antibody-based methods (e.g., ELISA, HTRF): Measures the phosphorylated substrate.
-
ADP-Glo™ Kinase Assay: Quantifies the amount of ADP produced, which is proportional to kinase activity.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to a vehicle control. Plot the data to determine the IC₅₀ value for each tested kinase.
Cell Viability Assay (MTT or equivalent)
This protocol assesses the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) and a vehicle control. Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the results to calculate the IC₅₀ value.
References
Technical Support Center: Measuring Fak-IN-11 Target Engagement
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for measuring the cellular target engagement of Fak-IN-11, a Focal Adhesion Kinase (FAK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is target engagement and why is it crucial to measure it for this compound?
A1: Target engagement (TE) is the direct physical interaction of a drug molecule with its intended protein target within a cell.[1][2] Measuring TE for this compound is critical to confirm that it reaches and binds to FAK in a complex cellular environment. This validation links the drug's physical binding to its biological or phenotypic effects, ensuring that observed outcomes are a direct result of FAK inhibition.[3][4] Factors like cell permeability, intracellular metabolism, and high intracellular ATP concentrations can create discrepancies between a drug's potency in biochemical assays and its effectiveness in living cells.[5]
Q2: What are the primary methods to confirm this compound is engaging FAK in cells?
A2: There are several robust methods to measure this compound target engagement:
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Western Blotting for Phospho-FAK: This is the most direct readout of kinase inhibition. This compound binding should prevent the autophosphorylation of FAK at Tyrosine 397 (Y397).
-
Cellular Thermal Shift Assay (CETSA®): This biophysical assay measures the thermal stabilization of FAK upon this compound binding. A successful engagement leads to a shift in the protein's melting temperature.
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NanoBRET™ Target Engagement Assay: A live-cell method that quantitatively measures the affinity of this compound for FAK through the displacement of a fluorescent tracer.
-
Downstream Pathway Analysis: Assessing the phosphorylation status of downstream FAK signaling effectors, such as p130Cas or Paxillin, can serve as an indirect confirmation of target engagement.
Q3: How do I choose the best target engagement assay for my experiment?
A3: The choice depends on your specific research question and available resources:
-
For confirming kinase inhibition: Western blotting for p-FAK (Y397) is a straightforward and widely used method.
-
For quantitative binding affinity in live cells: The NanoBRET™ assay is the gold standard, providing quantitative data on compound affinity and residence time.
-
For label-free confirmation of binding: CETSA® is ideal as it requires no modification to the compound or the target protein and can be performed with endogenous proteins.
-
For higher throughput: High-content immunofluorescence (HCIF-CETSA) or In-Cell Western™ assays can provide higher throughput than traditional western blotting.
Method 1: Western Blot for FAK Autophosphorylation
This method directly assesses the inhibitory activity of this compound by measuring the reduction in FAK autophosphorylation at Tyr397 (Y397), a key marker of FAK activation.
Experimental Workflow: Western Blot
Caption: Workflow for assessing FAK phosphorylation via Western Blot.
Detailed Protocol
-
Cell Seeding and Treatment:
-
Plate cells (e.g., HCT-116, MDA-MB-231) at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, NaF, Na3VO4).
-
Scrape and collect the lysate, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard method like the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples, add Laemmli buffer, and boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-FAK (Tyr397) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total FAK to ensure equal protein loading. A loading control like β-actin should also be used.
-
Quantify band intensity using densitometry software. Calculate the ratio of p-FAK to total FAK for each treatment condition. A dose-dependent decrease in this ratio indicates target engagement.
-
Troubleshooting Guide: Western Blot
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No p-FAK signal in control | Low endogenous FAK activity. | Stimulate cells with growth factors or plate on fibronectin to induce FAK activation. |
| Antibody issue. | Use a positive control lysate from a cell line known to express high levels of p-FAK. | |
| No change in p-FAK with this compound | Insufficient drug concentration or incubation time. | Increase the concentration range or extend the incubation period. |
| This compound is inactive or degraded. | Use a fresh stock of the inhibitor. Include a positive control FAK inhibitor (e.g., PF-573228). | |
| High protein turnover. | Ensure protease and phosphatase inhibitors are fresh and added to the lysis buffer immediately before use. | |
| High background | Insufficient blocking or washing. | Increase blocking time to 1.5-2 hours. Increase the number and duration of TBST washes. |
| Secondary antibody non-specific binding. | Run a "secondary antibody only" control. Consider using a different blocking buffer (e.g., BSA instead of milk). |
Method 2: Cellular Thermal Shift Assay (CETSA®)
CETSA® assesses target engagement by measuring changes in the thermal stability of a target protein upon ligand binding. The binding of this compound is expected to stabilize FAK, increasing the temperature at which it denatures and aggregates.
Experimental Workflow: CETSA®
Caption: Key steps in a Cellular Thermal Shift Assay (CETSA) experiment.
Detailed Protocol
-
Cell Culture and Treatment:
-
Grow cells to confluency. Treat the cell suspension with this compound or vehicle for 1-2 hours at 37°C.
-
-
Heating Step:
-
Aliquot the treated cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of soluble FAK in each sample using Western blot.
-
-
Data Interpretation:
-
Quantify the FAK bands for each temperature point for both the vehicle- and this compound-treated samples.
-
Plot the percentage of soluble FAK relative to the non-heated control against temperature. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and therefore, target engagement.
-
Troubleshooting Guide: CETSA®
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No thermal shift observed | Sub-saturating inhibitor concentration. | Increase the concentration of this compound to ensure target saturation. |
| Inappropriate temperature range. | Adjust the temperature gradient. Run a broad range initially to find the optimal melting temperature (Tm) of FAK. | |
| This compound is a destabilizing compound. | Look for a leftward shift in the melting curve, which can also indicate binding. | |
| High variability between replicates | Inconsistent heating/cooling. | Use a PCR thermal cycler for precise and uniform temperature control. |
| Incomplete cell lysis. | Ensure complete lysis; consider adding a lysis buffer post-heating. | |
| Poor quality Western blot | Low protein concentration. | Start with a higher number of cells to ensure sufficient protein for detection after heating. |
Method 3: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method that measures compound binding at a target protein using Bioluminescence Resonance Energy Transfer (BRET). It relies on competitive displacement of a fluorescent tracer from a NanoLuc® luciferase-FAK fusion protein.
Principle of NanoBRET™ Assay
Caption: this compound competes with the tracer, reducing the BRET signal.
Detailed Protocol
-
Cell Transfection:
-
Transfect cells (typically HEK293T) with a vector encoding a FAK-NanoLuc® fusion protein. Culture the cells for ~24 hours to allow for protein expression.
-
-
Cell Plating and Compound Addition:
-
Harvest the transfected cells and plate them into a white, 96- or 384-well assay plate.
-
Add this compound across a range of concentrations to the appropriate wells.
-
-
Tracer and Substrate Addition:
-
Add the cell-permeable fluorescent NanoBRET™ tracer specific for the FAK kinase domain.
-
Equilibrate the plate for approximately 2 hours at 37°C.
-
Add the NanoLuc® substrate solution to all wells.
-
-
Signal Detection:
-
Read the plate within 10-20 minutes on a luminometer capable of simultaneously measuring donor (450 nm) and acceptor (610 nm) emission wavelengths.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50, which reflects the cellular potency of the inhibitor.
-
Troubleshooting Guide: NanoBRET™
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low BRET signal | Poor transfection efficiency or low FAK-NanoLuc expression. | Optimize transfection protocol. Confirm expression of the fusion protein by Western blot. |
| Inactive substrate. | Use fresh NanoLuc® substrate. | |
| No dose-response curve | Inhibitor is not cell-permeable or is inactive. | Confirm compound integrity. Test a known cell-permeable FAK inhibitor as a positive control. |
| Tracer concentration is too high. | Optimize the tracer concentration to be at or below its EC50 value. | |
| High background signal | Autofluorescence of the test compound. | Run a control plate with compound but without the BRET tracer to measure background. |
Quantitative Data Summary
The following table summarizes IC50 values for various FAK inhibitors obtained from cellular assays, which can serve as a benchmark for interpreting this compound data.
| Inhibitor | Assay Type | Cell Line | IC50 / Potency | Reference |
| VS-4718 | Aldefluor (CSC) | MDA-MB-231 | Dose-dependent reduction | |
| VS-6063 | Aldefluor (CSC) | MDA-MB-231 | Dose-dependent reduction | |
| PF-573228 | FAK Kinase Activity | - | IC50: 0.1 - 5 µM | |
| PF-562271 | FAK Kinase Activity | - | IC50: 1.5 nM | |
| Y11 | p-FAK (Y397) WB | SW620 | Effective at 4 µM | |
| Y11 | p-FAK (Y397) WB | BT474 | Effective at 0.1 µM | |
| Defactinib | NanoBRET | 293T | Potent displacement |
FAK Signaling Pathway
FAK is a non-receptor tyrosine kinase activated by various stimuli, including integrin clustering. Its activation initiates a signaling cascade crucial for cell migration, proliferation, and survival. This compound targets the kinase domain, preventing the critical autophosphorylation at Y397, thereby blocking downstream signaling.
Caption: this compound blocks FAK activation and downstream signaling.
References
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pelagobio.com [pelagobio.com]
- 5. Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Bioavailability of Fak-IN-11
Frequently Asked Questions (FAQs)
Q1: What is Fak-IN-11 and why is its bioavailability a concern for in vivo studies?
A1: this compound is a FAK (Focal Adhesion Kinase) inhibitor that binds to the ATP binding pocket of FAK, thereby inhibiting its phosphorylation.[1] It has shown cytotoxic activity against cancer cell lines such as MDA-MB-231 with an IC50 of 13.73 μM.[1] Like many kinase inhibitors, this compound is a small molecule with a molecular formula of C25H41NO3. Compounds in this class often exhibit poor aqueous solubility, which is a major hurdle for achieving adequate and consistent oral bioavailability in in vivo studies. Low bioavailability can lead to sub-therapeutic drug exposure and unreliable experimental outcomes.
Q2: How can I determine if my batch of this compound has poor solubility?
A2: A simple visual test can be a first indication. Attempt to dissolve a small, known amount of this compound in an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a relevant concentration for your planned in vivo studies. If the compound does not fully dissolve or forms a precipitate, it likely has poor aqueous solubility. For a more quantitative assessment, you can perform a kinetic or thermodynamic solubility assay.
Q3: What are the primary formulation strategies to consider for improving the oral bioavailability of a poorly soluble compound like this compound?
A3: For poorly soluble compounds, which often fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability), several formulation strategies can be employed. The most common and effective approaches include:
-
Lipid-Based Formulations: These formulations use oils, surfactants, and co-solvents to dissolve the drug and facilitate its absorption.[2][3] They can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[4]
-
Amorphous Solid Dispersions (ASDs): In an ASD, the crystalline drug is converted into a higher-energy amorphous form and dispersed within a polymer matrix. This can significantly increase the drug's apparent solubility and dissolution rate.
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.
Q4: Which formulation approach is the best starting point for this compound?
A4: Without specific data on this compound's physicochemical properties, a pragmatic approach is to start with a simple formulation and increase complexity as needed. A good starting point would be a simple lipid-based formulation, such as a solution in a pharmaceutically acceptable oil (e.g., corn oil, sesame oil) or a mixture of solvents like PEG400 and Tween 80. These are often effective for preclinical studies and are relatively straightforward to prepare.
Troubleshooting Guides
Problem 1: Low and/or highly variable plasma concentrations of this compound after oral administration.
-
Possible Cause: Poor aqueous solubility leading to incomplete and erratic absorption.
-
Troubleshooting Steps:
-
Confirm Solubility Issues: Perform a simple solubility test as described in the FAQs.
-
Implement a Formulation Strategy:
-
Start Simple: Prepare a solution or suspension of this compound in a vehicle known to improve solubility, such as a mixture of PEG400, Tween 80, and saline.
-
Advance to Lipid-Based Formulations: If simple solutions are ineffective, explore self-emulsifying drug delivery systems (SEDDS).
-
-
Evaluate Different Administration Routes: If oral bioavailability remains a significant challenge, consider intraperitoneal (IP) injection to bypass first-pass metabolism, which can sometimes contribute to low exposure. However, be aware that this changes the pharmacokinetic profile.
-
Assess Compound Stability: Ensure that this compound is not degrading in the formulation or in the gastrointestinal tract.
-
Problem 2: No observable in vivo efficacy despite achieving reasonable plasma exposure.
-
Possible Cause:
-
The achieved plasma concentrations are not sufficient to inhibit the target in the tumor tissue.
-
Rapid metabolism of this compound to inactive metabolites.
-
The inhibitor is not reaching the target tissue at a high enough concentration.
-
-
Troubleshooting Steps:
-
Conduct a Pharmacodynamic (PD) Study: Measure the inhibition of FAK phosphorylation (e.g., pFAK Tyr397) in tumor tissue or surrogate tissues at various time points after dosing. This will establish a relationship between drug exposure and target engagement.
-
Perform a Dose-Escalation Study: Increase the dose of this compound to determine if a therapeutic window can be achieved before observing toxicity.
-
Analyze Metabolites: Use LC-MS/MS to identify and quantify major metabolites of this compound in plasma and tumor tissue.
-
Consider a Different Dosing Regimen: More frequent dosing may be required to maintain therapeutic concentrations of the inhibitor at the target site.
-
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Assumed Value | Implication for Bioavailability |
| Molecular Weight | 403.6 g/mol | Within the range for good permeability (Lipinski's Rule of 5). |
| LogP | > 3 (Assumed) | High lipophilicity, suggesting poor aqueous solubility but potentially good permeability. |
| Aqueous Solubility | < 10 µg/mL (Assumed) | Likely to be dissolution rate-limited, leading to poor oral bioavailability. |
| Permeability | High (Assumed) | If solubility is improved, good absorption can be expected (BCS Class II). |
Disclaimer: The values in this table are assumptions based on the properties of similar kinase inhibitors and are intended for illustrative purposes. Experimental determination of these properties for this compound is highly recommended.
Table 2: Example Formulations for Initial In Vivo Screening of this compound
| Formulation ID | Composition | Preparation Notes |
| F1 (Suspension) | 1% Carboxymethylcellulose (CMC) in water | Simple suspension. May lead to low and variable absorption. Good as a baseline control. |
| F2 (Solution) | 10% DMSO, 40% PEG400, 50% Saline | A common co-solvent system for preclinical studies. Ensure complete dissolution. |
| F3 (Lipid-Based) | 30% Cremophor EL, 30% Labrasol, 40% Corn Oil | A self-emulsifying formulation. Should be a clear solution. Forms an emulsion upon contact with aqueous media. |
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation (SEDDS) for Oral Gavage
-
Materials:
-
This compound
-
Cremophor EL (surfactant)
-
Labrasol (co-surfactant/solubilizer)
-
Corn oil (oily phase)
-
Glass vials
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Weigh the required amount of this compound and place it in a glass vial.
-
Add the calculated volumes of Cremophor EL, Labrasol, and corn oil to the vial based on the desired final concentration and formulation ratio (e.g., 30:30:40).
-
Place a small stir bar in the vial and stir the mixture on a magnetic stirrer at room temperature until the this compound is completely dissolved. Gentle warming (e.g., to 40°C) may be used to aid dissolution, but ensure the compound is stable at that temperature.
-
Visually inspect the final formulation to ensure it is a clear, homogenous solution.
-
Store the formulation in a tightly sealed container, protected from light.
-
Protocol 2: In Vivo Bioavailability Study in Mice
-
Animals:
-
Male or female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old.
-
-
Groups:
-
Group 1: this compound administered intravenously (IV) for determination of absolute bioavailability (optional but recommended).
-
Group 2: this compound in Formulation F1 (Suspension) administered via oral gavage.
-
Group 3: this compound in Formulation F2 (Solution) administered via oral gavage.
-
Group 4: this compound in Formulation F3 (Lipid-Based) administered via oral gavage.
-
-
Procedure:
-
Fast the mice overnight (with access to water) before dosing.
-
Administer the designated formulation to each mouse. For oral gavage, use a proper gavage needle and ensure the dose volume is appropriate for the mouse weight (typically 5-10 mL/kg).
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood to obtain plasma and store the samples at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) for each formulation group.
-
Compare the AUC values from the oral groups to the IV group to determine absolute bioavailability.
-
Compare the pharmacokinetic parameters between the different oral formulation groups to identify the most effective formulation strategy.
-
Visualizations
Caption: FAK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for improving the in vivo bioavailability of this compound.
Caption: Troubleshooting logic for addressing poor in vivo efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Navigating FAK-IN-11: A Technical Guide to Mitigating Cytotoxicity in Non-Cancerous Cells
For Immediate Release
Researchers and drug development professionals working with the FAK inhibitor, FAK-IN-11, now have access to a comprehensive technical support center designed to address the critical issue of cytotoxicity in non-cancerous cells. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to facilitate smoother, more reliable experimental outcomes.
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. While FAK inhibitors like this compound are promising therapeutic agents for various cancers, their potential for off-target effects and cytotoxicity in normal cells presents a significant challenge in preclinical research. This technical support center aims to equip researchers with the knowledge to anticipate and manage these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Compound 4l, is a small molecule inhibitor of Focal Adhesion Kinase (FAK). It functions by binding to the ATP-binding pocket of FAK, which in turn inhibits the autophosphorylation of FAK at tyrosine 397 (Tyr397). This phosphorylation event is a critical step in the activation of FAK and the initiation of downstream signaling cascades that regulate cell adhesion, migration, and survival.
Q2: I am observing significant cytotoxicity in my non-cancerous cell line after treatment with this compound. What are the potential causes?
A2: Cytotoxicity in non-cancerous cells can stem from several factors:
-
On-target effects: FAK plays essential roles in the survival and function of normal cells. Inhibition of FAK signaling can disrupt these normal processes and lead to cell death.
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Off-target effects: this compound may be inhibiting other kinases or cellular proteins that are essential for the survival of your specific cell line. The structural similarity of ATP-binding sites across the kinome makes off-target activity a common issue with kinase inhibitors.
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Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
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Compound instability or precipitation: this compound may be unstable in your cell culture medium or could be precipitating out of solution, leading to inconsistent and potentially toxic effects.
-
Cell line sensitivity: Different cell lines have varying sensitivities to kinase inhibitors due to differences in their genetic background and signaling pathway dependencies.
Q3: How can I reduce the cytotoxicity of this compound in my experiments?
A3: Several strategies can be employed to mitigate cytotoxicity:
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Optimize Concentration and Exposure Time: Conduct a dose-response experiment to determine the lowest effective concentration of this compound that inhibits FAK phosphorylation without causing significant cell death. Similarly, optimizing the duration of treatment can also reduce toxicity.
-
Adjust Serum Concentration: Serum contains growth factors that can influence cell survival pathways. Modifying the serum concentration in your culture medium may alter the cellular response to this compound.
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Use a More Selective Inhibitor (if available): If off-target effects are suspected, consider using a more selective FAK inhibitor as a control to differentiate between on-target and off-target toxicity.
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Ensure Proper Compound Handling: Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Visually inspect the culture medium for any signs of precipitation after adding the inhibitor.
-
Consider Combination Approaches: In some cases, combining a lower dose of a FAK inhibitor with another targeted agent may achieve the desired biological effect with reduced toxicity.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High Cytotoxicity in Non-Cancerous Cells | On-target toxicity | Perform a detailed dose-response and time-course experiment to find a therapeutic window. Assess FAK phosphorylation at various concentrations to correlate with viability. |
| Off-target effects | Use a structurally different FAK inhibitor to see if the phenotype is replicated. Conduct a kinase panel screen to identify potential off-targets. | |
| Solvent (DMSO) toxicity | Ensure the final DMSO concentration is below 0.5% (v/v). Run a vehicle-only control to assess solvent toxicity. | |
| Compound instability/precipitation | Prepare fresh stock solutions. Check the solubility of this compound in your specific cell culture medium. | |
| Inconsistent Results Between Experiments | Cell culture variability | Maintain consistent cell passage numbers and seeding densities. Ensure cells are healthy and in the logarithmic growth phase. |
| Pipetting errors | Use calibrated pipettes and prepare a master mix of the inhibitor in the medium for consistent dispensing. | |
| Inhibitor degradation | Aliquot stock solutions and store them at -80°C. Avoid repeated freeze-thaw cycles. | |
| No Inhibition of FAK Phosphorylation | Incorrect inhibitor concentration | Verify the concentration of your stock solution. Perform a serial dilution to test a range of concentrations. |
| Inactive compound | Purchase the inhibitor from a reputable supplier and check the certificate of analysis. | |
| Low basal FAK activity | Stimulate cells with an appropriate growth factor or plate them on an extracellular matrix protein (e.g., fibronectin) to activate FAK signaling. |
Quantitative Data Summary
Currently, specific cytotoxicity data for this compound in a wide range of non-cancerous cell lines is limited in the public domain. The following table summarizes the available IC50 value for a cancer cell line for comparative purposes. Researchers are strongly encouraged to determine the IC50 and cytotoxic concentration (CC50) in their specific non-cancerous cell lines of interest.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | MDA-MB-231 (human breast cancer) | Cytotoxicity | 13.73 | Chawengrum et al., Sci Rep, 2023 |
Key Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of a non-cancerous cell line.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO only) at the same final concentration as the highest this compound treatment.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for at least 1 hour at room temperature with gentle shaking to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blot Analysis of FAK Phosphorylation
Objective: To assess the inhibitory effect of this compound on FAK autophosphorylation at Tyr397.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-FAK (Tyr397), anti-total FAK, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Western blotting equipment
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1-4 hours).
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with 100-200 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-FAK (Tyr397) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent.
-
Strip the membrane and re-probe for total FAK and a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-FAK signal to the total FAK and loading control signals.
Visualizing Key Pathways and Workflows
Caption: Simplified FAK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Fak-IN-11 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Fak-IN-11, a potent Focal Adhesion Kinase (FAK) inhibitor. Additionally, it offers troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C. For specific shelf-life information, it is crucial to consult the Certificate of Analysis (CoA) provided by the supplier, as storage stability can vary between batches and manufacturers.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is commonly dissolved in dimethyl sulfoxide (DMSO). Due to the potential for degradation and the hygroscopic nature of DMSO, it is recommended to prepare fresh solutions for each experiment. If a stock solution must be stored, it should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. The stability of compounds in solution is variable, and long-term storage of this compound in DMSO has not been extensively documented. Therefore, for sensitive experiments, using a freshly prepared stock solution is the best practice.
Q3: Can I store my this compound stock solution at 4°C?
A3: It is not recommended to store DMSO stock solutions at 4°C for extended periods. Water absorption by DMSO at this temperature can lead to compound precipitation and degradation. Short-term storage (a few hours) may be acceptable, but for longer periods, freezing is the preferred method.
Q4: What should I do if I observe precipitation in my this compound stock solution?
A4: Precipitation can occur due to improper storage or exceeding the solubility limit of the compound. If precipitation is observed, gently warm the solution to 37°C and vortex to attempt to redissolve the compound. If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution.
Storage and Stability Data
Quantitative long-term stability data for this compound is not extensively available in the public domain and is often specific to the manufacturer's formulation and purity. The following tables provide a summary of general recommendations and known information.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Lyophilized Powder) | -20°C | Refer to Certificate of Analysis | Protect from moisture and light. |
| Stock Solution (in DMSO) | -20°C or -80°C | Short-term; prepare fresh when possible | Aliquot to avoid multiple freeze-thaw cycles. |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | Data not publicly available | Commonly used as a solvent for FAK inhibitors. |
| Water | Insoluble (predicted) | Not recommended as a primary solvent. |
| Ethanol | Data not publicly available | May be a suitable solvent, but compatibility with the experimental system should be verified. |
Experimental Protocols
General Protocol for a Cell-Based Assay with this compound
This protocol provides a general workflow for treating adherent cells with this compound to assess its effect on a specific cellular process (e.g., proliferation, migration, or signaling).
-
Cell Seeding: Plate cells in appropriate well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and grow for 24 hours.
-
Preparation of this compound Working Solution:
-
Prepare a fresh stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all treatments (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
-
-
Cell Treatment:
-
Remove the old medium from the cell plates.
-
Add the medium containing the different concentrations of this compound or the vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired treatment duration.
-
-
Assay: Perform the desired downstream analysis (e.g., Western blot for p-FAK, cell viability assay, migration assay).
Troubleshooting
Below is a guide to help troubleshoot common issues that may arise during experiments with this compound.
Issue 1: No or Low Inhibitory Effect Observed
-
Possible Cause 1: Inactive Compound: The compound may have degraded due to improper storage or handling.
-
Solution: Always use this compound that has been stored correctly at -20°C in a desiccated environment. Prepare fresh stock solutions in high-quality, anhydrous DMSO.
-
-
Possible Cause 2: Insufficient Concentration or Treatment Time: The concentration of this compound may be too low, or the incubation time may be too short to elicit a response.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line and assay.
-
-
Possible Cause 3: Cell Line Insensitivity: The cell line being used may not be sensitive to FAK inhibition.
-
Solution: Confirm that FAK is expressed and activated in your cell line. Consider using a positive control cell line known to be sensitive to FAK inhibitors.
-
Issue 2: Inconsistent Results Between Experiments
-
Possible Cause 1: Variability in Stock Solution: Repeated freeze-thaw cycles of the stock solution can lead to compound degradation and concentration changes.
-
Solution: Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing.
-
-
Possible Cause 2: Inconsistent Cell Conditions: Variations in cell passage number, confluency, or overall health can affect experimental outcomes.
-
Solution: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment.
-
Issue 3: Cell Death at Low Concentrations
-
Possible Cause 1: Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high for the cells.
-
Solution: Ensure the final concentration of DMSO in the cell culture medium is at a non-toxic level (typically ≤ 0.1%). Include a vehicle control in your experiments to assess the effect of the solvent alone.
-
-
Possible Cause 2: Off-Target Effects: At higher concentrations, the inhibitor may have off-target effects leading to cytotoxicity.
-
Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments.
-
Visualizations
FAK Signaling Pathway
The following diagram illustrates the central role of Focal Adhesion Kinase (FAK) in mediating signals from the extracellular matrix (ECM) to regulate key cellular processes.
Caption: FAK signaling cascade initiated by ECM-integrin interaction.
Experimental Workflow for this compound Treatment
The diagram below outlines a typical experimental workflow for assessing the impact of this compound on cultured cells.
Caption: A standard workflow for cell-based experiments with this compound.
Troubleshooting Logic for Ineffective Inhibition
This flowchart provides a logical sequence of steps to troubleshoot experiments where this compound does not produce the expected inhibitory effect.
interpreting unexpected phenotypes with Fak-IN-11 treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Fak-IN-11 in their experiments. The information is designed to help interpret unexpected phenotypes and refine experimental approaches.
Troubleshooting Guide
Unexpected experimental outcomes with this compound can arise from its specific mechanism of action, potential off-target effects, or experimental variability. This guide provides a structured approach to identifying and resolving these issues.
Table 1: Troubleshooting Unexpected Phenotypes with this compound Treatment
| Unexpected Phenotype | Possible Causes | Recommended Solutions |
| Reduced Cell Viability at Expected Non-Toxic Concentrations | 1. Off-target effects: this compound, like many kinase inhibitors, may have off-target activities, especially at higher concentrations.[1] 2. Cell line sensitivity: Different cell lines can have varied sensitivity to FAK inhibition due to their specific genetic background and signaling dependencies. 3. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be cytotoxic.[2] | 1. Concentration optimization: Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. 2. Control experiments: Include a vehicle-only control to assess the effect of the solvent.[2] 3. Alternative inhibitors: Consider using a structurally different FAK inhibitor to confirm that the observed phenotype is due to FAK inhibition and not an off-target effect of this compound. |
| Increased Cell Migration or Invasion | 1. Paradoxical signaling activation: In some cellular contexts, the inhibition of one signaling pathway can lead to the compensatory activation of another that promotes migration. 2. Adaptive resistance: Prolonged treatment may lead to the development of resistance mechanisms that bypass FAK signaling. | 1. Time-course analysis: Perform a time-course experiment to determine if the pro-migratory effect is an early or late response. 2. Pathway analysis: Use techniques like Western blotting or phospho-kinase arrays to investigate the activation state of alternative pro-migratory pathways (e.g., Src, PI3K/Akt).[3][4] 3. Combination therapy: Consider combining this compound with an inhibitor of the compensatory pathway. |
| Altered Cell Morphology (e.g., rounding, detachment) | 1. Disruption of focal adhesions: FAK is a key component of focal adhesions, which are crucial for cell adhesion and spreading. Inhibition of FAK can lead to their disassembly. 2. Cytoskeletal rearrangements: FAK signaling influences the actin cytoskeleton. | 1. Immunofluorescence: Stain for key focal adhesion proteins (e.g., paxillin, vinculin) and actin to visualize the structure and organization of focal adhesions and the cytoskeleton. 2. Adhesion assays: Quantify cell adhesion to extracellular matrix components. |
| No Effect on Target Pathway (p-FAK levels unchanged) | 1. Drug stability/activity issue: The this compound compound may have degraded. 2. Insufficient concentration or treatment time: The concentration or duration of treatment may not be sufficient to inhibit FAK in your specific experimental setup. 3. High FAK expression: The target cells may have very high levels of FAK, requiring a higher concentration of the inhibitor. | 1. Confirm compound integrity: Use a fresh stock of this compound. 2. Dose-response and time-course: Perform a detailed dose-response and time-course experiment, monitoring FAK autophosphorylation (p-FAK Y397) by Western blot. 3. Assess total FAK levels: Check the baseline expression level of total FAK in your cell line. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase. FAK plays a crucial role in signal transduction downstream of integrins and growth factor receptors, regulating key cellular processes such as cell adhesion, migration, proliferation, and survival. FAK inhibitors typically bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of FAK and its downstream substrates.
Q2: What are the known downstream signaling pathways affected by FAK inhibition?
A2: FAK is a central node in several important signaling pathways. Its inhibition can affect:
-
PI3K/AKT/mTOR pathway: This pathway is critical for cell survival and proliferation.
-
MAPK/ERK pathway: This pathway is involved in cell growth and division.
-
Src signaling: FAK and Src form a dual-kinase complex that phosphorylates numerous downstream targets to regulate cell migration and invasion.
-
Rho family GTPases: FAK influences the activity of Rho GTPases, which are key regulators of the actin cytoskeleton and cell motility.
Q3: Can this compound have off-target effects?
A3: Yes, like many kinase inhibitors, this compound may have off-target effects. This is often due to the conserved nature of the ATP-binding site among different kinases. It is crucial to perform control experiments to validate that the observed phenotype is a direct result of FAK inhibition. This can include using a second, structurally unrelated FAK inhibitor or using genetic approaches like siRNA-mediated FAK knockdown.
Q4: How can I confirm that this compound is active in my cells?
A4: The most direct way to confirm the activity of this compound is to measure the phosphorylation status of FAK at its autophosphorylation site, Tyrosine 397 (Y397). A significant decrease in p-FAK (Y397) levels, as determined by Western blotting, indicates successful target engagement and inhibition. It is also advisable to assess the phosphorylation of downstream FAK substrates, such as paxillin or p130Cas.
Q5: What is a typical starting concentration for this compound in cell-based assays?
A5: The optimal concentration of this compound can vary significantly between cell lines and assay types. It is recommended to start with a concentration range reported in the literature for similar cell types and then perform a dose-response experiment to determine the IC50 for FAK inhibition and the optimal working concentration for your specific experiment.
Experimental Protocols
Protocol 1: Western Blot for Assessing FAK Activation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-FAK (Y397), total FAK, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Cell Migration (Wound Healing) Assay
-
Cell Seeding: Plate cells in a multi-well plate and grow to confluency.
-
Scratch Wound: Create a uniform "scratch" or wound in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash with PBS to remove detached cells and add fresh media containing this compound or vehicle control.
-
Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 8, 16, 24 hours).
-
Analysis: Measure the area of the wound at each time point to quantify cell migration.
Visualizations
Caption: FAK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for using and troubleshooting this compound treatment.
Caption: Logical flow for troubleshooting unexpected results with this compound.
References
- 1. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Signaling through focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Focal adhesion kinase in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to FAK Inhibitors: Fak-IN-11 vs. PF-573,228 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Focal Adhesion Kinase (FAK) Inhibitors
Focal Adhesion Kinase (FAK) has emerged as a critical target in oncology and other diseases due to its central role in cell adhesion, migration, proliferation, and survival. A plethora of small molecule inhibitors have been developed to target FAK, each with distinct biochemical and cellular profiles. This guide provides a detailed comparison of Fak-IN-11 against the well-characterized FAK inhibitor PF-573,228, and other notable inhibitors such as Defactinib (VS-6063) and GSK2256098. The information is presented to aid researchers in selecting the most appropriate tool for their specific experimental needs.
Data Presentation: Quantitative Comparison of FAK Inhibitors
The following tables summarize the key quantitative data for this compound, PF-573,228, Defactinib, and GSK2256098, focusing on their biochemical potency, cellular activity, and selectivity.
| Inhibitor | Target | Biochemical IC50 | Cellular IC50 (pFAK) | Cellular IC50 (Viability) | Key Features |
| This compound (Compound 4l) | FAK | Data not available | Data not available | 13.73 µM (MDA-MB-231)[1] | Induces non-apoptotic cell death; Binds to the ATP binding pocket of FAK.[1] |
| PF-573,228 | FAK | 4 nM | 30-100 nM | Generally weak effect on viability alone. | Potent and selective FAK inhibitor; Blocks cell migration and focal adhesion turnover. |
| Defactinib (VS-6063) | FAK, Pyk2 | FAK: ~1.5-5 nM | Inhibits pFAK (Tyr397) in a dose-dependent manner. | Varies by cell line. | Orally active dual FAK/Pyk2 inhibitor; Investigated in multiple clinical trials. |
| GSK2256098 | FAK | Kᵢ = 0.4 nM | 8.5-15 nM (various cell lines) | Varies by cell line. | Potent, selective, and reversible ATP-competitive FAK inhibitor. |
Table 1: Biochemical and Cellular Activity of FAK Inhibitors. This table provides a side-by-side comparison of the inhibitory concentrations (IC50) of different FAK inhibitors in both biochemical and cellular assays.
| Inhibitor | Selectivity Profile |
| This compound (Compound 4l) | Data not available |
| PF-573,228 | 50-250-fold selective for FAK over other protein kinases. |
| Defactinib (VS-6063) | Dual inhibitor of FAK and Pyk2. |
| GSK2256098 | ~1000-fold more selective for FAK over Pyk2. |
Table 2: Kinase Selectivity Profile. This table highlights the selectivity of each inhibitor for FAK against other kinases, a critical factor in minimizing off-target effects.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
FAK Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the enzymatic activity of purified FAK and the inhibitory potential of compounds.
Materials:
-
Recombinant FAK enzyme
-
ULight™-poly-GT substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Europium-labeled anti-phosphotyrosine antibody (e.g., Eu-W1024 labeled PY20)
-
Stop solution/Detection buffer (e.g., 10 mM EDTA in TR-FRET dilution buffer)
-
Test compounds (this compound, PF-573,228, etc.)
-
384-well low-volume plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 50 nL) of the compound dilutions to the assay plate.
-
Add FAK enzyme solution to each well and incubate briefly at room temperature.
-
Initiate the kinase reaction by adding a mixture of ULight™-poly-GT substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding the stop solution containing the Europium-labeled anti-phosphotyrosine antibody.
-
Incubate for another period (e.g., 60 minutes) at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Calculate the TR-FRET ratio and determine the IC50 values for each compound by fitting the data to a dose-response curve.
Western Blot for FAK Phosphorylation
This method is used to assess the inhibition of FAK autophosphorylation (at Tyr397) in a cellular context.
Materials:
-
Cell lines of interest (e.g., MDA-MB-231, PC3, etc.)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-pFAK (Tyr397) and anti-total FAK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the FAK inhibitors for a specified time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pFAK (Tyr397) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total FAK to confirm equal loading.
Cell Migration Assay (Transwell Assay)
This assay measures the ability of cells to migrate through a porous membrane, a process often regulated by FAK.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Cell culture medium with and without serum
-
Test compounds
-
Matrigel (for invasion assays)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
(Optional, for invasion) Coat the top of the Transwell inserts with a thin layer of Matrigel.
-
Seed cells in serum-free medium containing the test compounds into the upper chamber of the Transwell inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate for a period that allows for cell migration (e.g., 24-48 hours).
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Quantify the results and compare the effects of the different inhibitors.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of the inhibitors on cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cell lines of interest
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the FAK inhibitors.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: FAK Signaling Pathway.
Caption: TR-FRET Kinase Assay Workflow.
Caption: Transwell Cell Migration Assay Workflow.
References
A Comparative Guide to the Efficacy of FAK-IN-11 and Defactinib in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of two notable Focal Adhesion Kinase (FAK) inhibitors: Fak-IN-11 and Defactinib (VS-6063). While both compounds target a critical signaling node in cancer progression, the available data reveal significant differences in their potency and the extent of their characterization. This document aims to present an objective comparison based on published experimental data to aid researchers in selecting the appropriate tool for their oncology studies.
Introduction to this compound and Defactinib
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival, making it a compelling target for cancer therapy.[1] Inhibition of FAK can disrupt these crucial cellular processes and is a promising strategy for cancer treatment.
This compound is a FAK inhibitor that has been evaluated in preclinical settings. It functions by binding to the ATP binding pocket of FAK, thereby inhibiting its phosphorylation.
Defactinib (VS-6063) is a potent and selective, orally bioavailable small-molecule inhibitor of both FAK and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[2] It has been extensively investigated in numerous preclinical and clinical studies for various cancer types.[3][4]
Comparative Efficacy Data
The following tables summarize the available quantitative data for this compound and Defactinib to facilitate a direct comparison of their in vitro efficacy. A significant disparity in the volume of published data exists between the two compounds, with Defactinib being far more extensively characterized.
In Vitro Potency and Efficacy
| Compound | Target(s) | IC50 (FAK/Pyk2 Kinase Assay) | Cell Line | IC50 (Cell Viability/Growth) | Citation(s) |
| This compound | FAK | Not Available | MDA-MB-231 (Breast Cancer) | 13.73 µM | |
| Defactinib | FAK, Pyk2 | 0.6 nM (for both) | MDA-MB-231 (Breast Cancer) | 0.281 µM (3D growth) | |
| SkBr3 (Breast Cancer, HER2+) | > 10 µM (3D growth) | ||||
| MDA-MB-453 (Breast Cancer, HER2+) | Not Determined (Resistant) | ||||
| UTE1, UTE3, UTE10, UTE11 (Endometrial Cancer) | 1.7 - 3.8 µM | ||||
| TT (Thyroid Cancer) | 1.98 µM | ||||
| K1 (Thyroid Cancer) | 10.34 µM |
In Vivo Efficacy
Defactinib has demonstrated significant anti-tumor activity in various in vivo models:
| Cancer Model | Dosing | Outcome | Citation(s) |
| KRAS-mutant NSCLC xenografts | 400 mg PO BID | Tumor inhibition and prolonged survival | |
| Uterine Carcinosarcoma xenografts (with Avutometinib) | Oral gavage | Superior tumor growth inhibition and longer survival compared to single agents | |
| High-grade endometrial cancer xenografts (with Avutometinib) | Daily oral doses | Significant tumor growth inhibition and survival advantage | |
| MC38 colorectal tumors (syngeneic, with anti-PD-1) | Not specified | Extended median overall survival |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the FAK signaling pathway, a typical experimental workflow for assessing FAK inhibitors, and a logical comparison of the two compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments used in the evaluation of FAK inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the FAK inhibitor (e.g., this compound or Defactinib) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for FAK Phosphorylation
-
Cell Lysis: After treatment with the FAK inhibitor for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated FAK (e.g., p-FAK Y397) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total FAK and a loading control (e.g., GAPDH or β-actin) to normalize the results.
Transwell Cell Migration Assay
-
Insert Preparation: Rehydrate Transwell inserts with 8.0 µm pores in serum-free medium. The underside of the membrane can be coated with an extracellular matrix protein like fibronectin or collagen to promote adhesion.
-
Cell Seeding: Seed cancer cells (e.g., 5 x 10^4 to 1 x 10^5 cells) in serum-free medium into the upper chamber of the Transwell insert.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Inhibitor Treatment: Add the FAK inhibitor to both the upper and lower chambers at the desired concentration.
-
Incubation: Incubate the plate for 12-24 hours at 37°C.
-
Cell Removal: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Staining: Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet or DAPI.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, this compound, or Defactinib). Administer the compounds via the appropriate route (e.g., oral gavage) at the predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to evaluate the in vivo efficacy of the inhibitor.
Conclusion
Based on the currently available data, Defactinib is a significantly more potent and extensively studied FAK inhibitor compared to This compound . With a nanomolar IC50 in kinase assays and proven in vivo efficacy across multiple cancer models, Defactinib represents a well-characterized tool for investigating FAK signaling and a promising clinical candidate.
The information on This compound is presently limited to its micromolar activity in a single breast cancer cell line. While it may serve as a useful tool compound in specific contexts, further research is required to fully elucidate its efficacy profile and potential as a therapeutic agent. Researchers should consider these differences in potency and data availability when designing their experiments and interpreting their results. This guide will be updated as more comparative data becomes available.
References
- 1. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defactinib | Focal Adhesion Kinase | Tocris Bioscience [tocris.com]
- 3. A phase 2 study of defactinib (VS-6063), a cancer stem cell inhibitor that acts through inhibition of focal adhesion kinase (FAK), in patients with KRAS-mutant non-small cell lung cancer. - ASCO [asco.org]
- 4. Preclinical in vitro and in vivo activity of the RAF/MEK clamp avutometinib in combination with FAK inhibition in uterine carcinosarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of FAK-IN-11 and FAK-Targeting PROTACs for Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Focal Adhesion Kinase (FAK) inhibitor, Fak-IN-11, and FAK-targeting Proteolysis Targeting Chimeras (PROTACs). This analysis is supported by experimental data to delineate their respective mechanisms of action, efficacy, and potential applications in oncology research.
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and survival, making it a compelling target in cancer therapy.[1][2][3] Overexpression and hyperactivity of FAK are frequently observed in various cancers, correlating with poor prognosis and metastasis.[1] Therapeutic strategies to counteract FAK's oncogenic functions have led to the development of small molecule inhibitors and, more recently, targeted protein degraders known as PROTACs.
This guide focuses on a comparative analysis of a representative FAK inhibitor, this compound, and prominent FAK-targeting PROTACs, including FC-11 and BSJ-04-146. While traditional inhibitors like this compound function by blocking the kinase activity of FAK, PROTACs offer an alternative mechanism by inducing the complete degradation of the FAK protein.[4] This fundamental difference in their mode of action has significant implications for their biological effects and therapeutic potential.
Mechanism of Action: Inhibition vs. Degradation
This compound is a small molecule inhibitor that competitively binds to the ATP-binding pocket of the FAK kinase domain, thereby preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibitory action is transient and occupancy-driven, meaning its efficacy is dependent on maintaining a sufficient concentration of the inhibitor to continuously block the kinase active site.
In contrast, FAK-targeting PROTACs are heterobifunctional molecules. One end of the PROTAC binds to the FAK protein, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of FAK, marking it for degradation by the proteasome. This event-driven mechanism is catalytic, as a single PROTAC molecule can induce the degradation of multiple FAK proteins. A key advantage of this approach is the elimination of both the kinase-dependent and kinase-independent scaffolding functions of FAK, the latter of which is not addressed by kinase inhibitors.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and the FAK-targeting PROTACs, FC-11 and BSJ-04-146, to facilitate a direct comparison of their performance.
| Compound | Type | Target | IC50 (FAK Kinase Activity) | Cellular IC50 (Cell Viability) |
| This compound | Inhibitor | FAK | 45 nM | Not widely reported |
| Compound | Type | Target | DC50 (FAK Degradation) | Cell Line(s) |
| FC-11 | PROTAC | FAK | 40 pM - 370 pM | Ramos, PA1, TM3, MDA-MB-436, LNCaP |
| BSJ-04-146 | PROTAC | FAK | ~10-30 nM | A549, MDA-MB-231 |
| Compound | Effect on Downstream Signaling (p-FAK) | Effect on Cell Migration/Invasion | In Vivo Efficacy |
| This compound | Inhibition | Inhibition | Data not available |
| FC-11 | Degradation-mediated inhibition | More effective inhibition than inhibitors | Effective tumor growth inhibition |
| BSJ-04-146 | Pronounced inhibition compared to inhibitors | Significantly diminished migration compared to inhibitors | Induces durable FAK degradation in mice |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Western Blot Analysis for FAK Degradation and Phosphorylation
This protocol is used to assess the levels of total FAK and its phosphorylated form (p-FAK) in response to treatment with this compound or FAK-targeting PROTACs.
1. Cell Culture and Treatment:
-
Plate cells (e.g., A549, MDA-MB-231, or other relevant cancer cell lines) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, FAK-targeting PROTAC, or vehicle control (e.g., DMSO) for the desired time points (e.g., 4, 8, 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for total FAK or phospho-FAK (e.g., p-FAK Tyr397) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
7. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability following treatment.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the assay.
-
Allow the cells to attach overnight.
2. Compound Treatment:
-
Prepare serial dilutions of this compound or FAK-targeting PROTAC in complete cell culture medium.
-
Replace the medium in the wells with the medium containing the compounds or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
3. MTT Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the conversion of MTT to formazan crystals by viable cells.
4. Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the compound concentration to determine the IC50 value.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of FAK-targeted compounds in a mouse xenograft model.
1. Cell Preparation and Implantation:
-
Harvest cancer cells (e.g., A549, MDA-MB-231) and resuspend them in a suitable medium (e.g., a mixture of PBS and Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
2. Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by measuring tumor volume with calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound, FAK-targeting PROTAC, or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the desired dose and schedule.
3. Monitoring and Efficacy Evaluation:
-
Monitor the body weight and general health of the mice throughout the study.
-
Measure tumor volume regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, Western blotting, immunohistochemistry).
4. Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Statistically analyze the differences in tumor volume and weight between the groups.
Mandatory Visualization
References
- 1. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Design, Synthesis, and Evaluation of Highly Potent FAK-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of FAK-targeting by proteolytic targeting chimera technology to inhibit the metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
comparing the in vivo efficacy of Fak-IN-11 to other FAK inhibitors
For Researchers, Scientists, and Drug Development Professionals
Focal Adhesion Kinase (FAK) has emerged as a critical signaling node in cancer progression, playing a pivotal role in cell survival, proliferation, migration, and invasion. Its overexpression and activation are correlated with poor prognosis in numerous malignancies, making it a compelling target for therapeutic intervention. This guide provides an objective comparison of the in vivo efficacy of several prominent FAK inhibitors, with a focus on supporting experimental data from preclinical studies.
In Vivo Efficacy: A Tabular Comparison
The following tables summarize the in vivo anti-tumor activity of PF-562271, Defactinib (VS-6063), and GSK2256098 in various cancer xenograft models. It is important to note that these results are compiled from different studies and direct cross-comparison should be made with caution due to variations in experimental design.
Table 1: In Vivo Tumor Growth Inhibition by FAK Inhibitors
| FAK Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| PF-562271 | Pancreatic (BxPc3) | Athymic nude mice | 50 mg/kg, p.o., bid | 86% | [1] |
| Pancreatic (MPanc-96) | Orthotopic nude mice | 33 mg/kg, p.o., bid | Significant reduction in tumor growth | [2] | |
| Osteosarcoma (143B) | BALB/c nude mice | Not specified | Dramatically reduced tumor volume and weight | [3] | |
| Prostate (PC3M-luc-C6) | Subcutaneous xenograft | 25 mg/kg, p.o., bid | 62% | [4] | |
| Defactinib (VS-6063) | Prostate Cancer (PC3 xenografts) | Mice | Not specified | Greater inhibition in combination with docetaxel | [5] |
| Triple-Negative Breast Cancer (MDA-MB-231) | Xenograft model | Oral administration | Reduction of cancer stem cells | ||
| KRAS-mutant NSCLC | Xenograft and transgenic models | 400 mg, p.o., bid (in patients) | Tumor inhibition and prolonged survival (in mice) | ||
| Esophageal Squamous Cell Carcinoma | Xenografted animals | Not specified | Suppressed tumor growth and metastasis | ||
| GSK2256098 | Glioblastoma (U87MG) | Subcutaneous xenograft | Dose- and time-dependent | Inhibition of pFAK correlated with blood concentration | |
| Pancreatic Ductal Adenocarcinoma | Not specified | Not specified | Decreased cell viability and motility |
Table 2: Effects of FAK Inhibitors on Metastasis and Tumor Microenvironment
| FAK Inhibitor | Cancer Model | Key Findings | Reference |
| PF-562271 | Pancreatic Cancer | Reduced local tumor invasion and metastasis; Decreased tumor-associated macrophages and cancer-associated fibroblasts. | |
| Prostate Cancer (PC3M-luc-C6 metastasis model) | 2,854% change from baseline vs. 14,190% for vehicle after 18 days. | ||
| Defactinib (VS-6063) | Triple-Negative Breast Cancer | Preferentially targets cancer stem cells, reducing their proportion in tumors. | |
| GSK2256098 | Uterine Cancer (Ishikawa orthotopic model) | Lower tumor weights and fewer metastases; Lower microvessel density. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for in vivo studies cited in this guide.
General Xenograft Tumor Model Protocol
A general workflow for establishing and evaluating anti-tumor activity in xenograft models is as follows:
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions until they reach the exponential growth phase.
-
Animal Models: Immunocompromised mice (e.g., athymic nude or NOD-SCID mice) are typically used to prevent rejection of human tumor cells.
-
Tumor Implantation: A specific number of cancer cells (e.g., 1 x 10^6 to 5 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously or orthotopically into the mice.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into control and treatment groups.
-
Drug Administration: The FAK inhibitor is administered according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection). The vehicle used for the control group is administered in the same manner.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²)/2. Animal body weight is monitored as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, western blotting for target engagement).
Specific Protocol Example: PF-562271 in a Pancreatic Cancer Orthotopic Model
-
Cell Line: MPanc-96 human pancreatic cancer cells.
-
Animal Model: Nude mice.
-
Tumor Implantation: 1 x 10^6 MPanc-96 cells were injected into the pancreas of the mice.
-
Treatment: Mice were treated with either vehicle, PF-562271 (33 mg/kg, orally, twice daily), gemcitabine, or a combination.
-
Analysis: Tumor growth was monitored weekly by MRI. At the end of the study, tumors were harvested for immunohistochemical analysis of cell proliferation (Ki67) and tumor-associated macrophages (F4/80).
Visualizing the Mechanism: FAK Signaling Pathway and Experimental Workflow
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Caption: FAK Signaling Pathway in Cancer.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of FAK inhibitor VS-6063 (defactinib) on docetaxel efficacy in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Effect of Fak-IN-11 on Downstream FAK Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Fak-IN-11, a known Focal Adhesion Kinase (FAK) inhibitor, and its effects on downstream FAK signaling. Due to the limited availability of public data on the specific downstream effects of this compound, this document focuses on presenting the known information for this compound and comparing it with the well-characterized effects of other widely used FAK inhibitors. The experimental data provided for alternative inhibitors serves as a benchmark for researchers aiming to validate the efficacy of this compound.
Introduction to FAK Signaling
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1][2] Upon activation by integrin clustering at focal adhesions, FAK undergoes autophosphorylation at tyrosine 397 (Y397).[2] This phosphorylation event creates a binding site for Src family kinases, leading to the full activation of FAK and the subsequent phosphorylation of various downstream targets, including Paxillin, PI3K, and Akt, ultimately influencing pathways like the MAPK/ERK cascade.[2][3] Dysregulation of the FAK signaling pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.
This compound: An Overview
This compound, also identified as compound 4l, is a FAK inhibitor that functions by binding to the ATP-binding pocket of the FAK kinase domain. This interaction inhibits the phosphorylation of the FAK protein. In vitro studies have demonstrated that this compound exhibits cytotoxic activity against the MDA-MB-231 triple-negative breast cancer cell line with an IC50 of 13.73 µM and induces non-apoptotic cell death.
Comparative Analysis of FAK Inhibitors
To provide a context for evaluating this compound, the following table summarizes the inhibitory concentrations and observed effects on downstream signaling for several alternative FAK inhibitors.
| Inhibitor | Target(s) | IC50 (FAK) | Cell Line | Effect on Downstream Signaling | Reference(s) |
| This compound (Compound 4l) | FAK | 13.73 µM (cytotoxicity) | MDA-MB-231 | Decreased FAK phosphorylation (details on specific sites and downstream targets are limited). | |
| Defactinib (VS-6063) | FAK, Pyk2 | 0.6 nM | Various | Inhibits FAK autophosphorylation at Y397. | |
| PF-573228 | FAK | 4 nM | Various | Inhibits FAK autophosphorylation at Y397. | |
| Y15 | FAK | ~1 µM (inhibition of FAK phosphorylation) | Various | Inhibits FAK autophosphorylation at Y397. | |
| PF-562271 | FAK | 1.5 nM | Various | Potent, ATP-competitive inhibitor of FAK. |
Experimental Protocols
Western Blotting for FAK Signaling Pathway Proteins
This protocol outlines the general steps for assessing the phosphorylation status of FAK and its downstream targets.
1. Cell Culture and Treatment:
-
Plate cells (e.g., MDA-MB-231) at a suitable density and allow them to adhere overnight.
-
Treat cells with this compound or alternative inhibitors at various concentrations and time points. A vehicle-treated control (e.g., DMSO) should be included.
2. Cell Lysis:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for p-FAK (Y397), total FAK, p-Paxillin (Y118), total Paxillin, p-Akt (S473), total Akt, p-ERK1/2 (T202/Y204), and total ERK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
In Vitro FAK Kinase Assay
This assay directly measures the ability of an inhibitor to block FAK's kinase activity.
1. Reagents and Materials:
-
Recombinant human FAK enzyme.
-
FAK substrate (e.g., a synthetic peptide).
-
ATP.
-
Kinase assay buffer.
-
This compound or other inhibitors at various concentrations.
-
ADP-Glo™ Kinase Assay kit (or similar).
2. Assay Procedure:
-
Prepare a reaction mixture containing the FAK enzyme, substrate, and kinase buffer.
-
Add the inhibitor at a range of concentrations to the reaction mixture. Include a no-inhibitor control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which correlates with kinase activity.
3. Data Analysis:
-
Plot the kinase activity against the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce FAK activity by 50%.
Visualizing FAK Signaling and Experimental Design
To further elucidate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: FAK Signaling Pathway.
Caption: Experimental Workflow.
Caption: Logical Comparison of FAK Inhibitors.
References
A Head-to-Head Comparison of FAK Inhibition: The Classic Kinase Inhibitor PF-562271 Versus the Novel PROTAC Degrader FC-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that has emerged as a critical signaling node in oncology. Overexpressed and activated in a wide array of solid tumors, FAK is a key mediator of cell survival, proliferation, migration, and invasion. Its central role in tumor progression and metastasis has made it an attractive target for therapeutic intervention. Traditional drug discovery efforts have focused on developing small molecule kinase inhibitors that block the catalytic activity of FAK. One of the well-characterized FAK inhibitors is PF-562271. However, a novel and promising approach to targeting FAK involves the use of Proteolysis Targeting Chimeras (PROTACs), which induce the degradation of the FAK protein. This guide provides a head-to-head comparison of the classic FAK kinase inhibitor, PF-562271, and a novel FAK-targeting PROTAC, FC-11.
It is important to note that a search for "Fak-IN-11" did not yield a specific compound in the scientific literature. Therefore, for this comparison, we have selected the well-documented FAK inhibitor PF-562271 as a representative of its class.
The FAK Signaling Pathway and Points of Intervention
The following diagram illustrates the central role of FAK in cellular signaling and highlights the distinct mechanisms of action of a kinase inhibitor and a PROTAC degrader.
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a general experimental workflow for the head-to-head comparison of a FAK kinase inhibitor and a FAK PROTAC degrader.
Quantitative Data Presentation
Table 1: In Vitro Potency and Selectivity
| Parameter | PF-562271 | FC-11 |
| Mechanism of Action | ATP-competitive kinase inhibitor | PROTAC-mediated protein degrader |
| Target | FAK Kinase Domain | FAK Protein |
| IC50 (FAK, cell-free) | 1.5 nM | N/A |
| IC50 (Pyk2, cell-free) | 13-14 nM | N/A |
| DC50 (FAK degradation) | N/A | 40 pM (Ramos cells) |
| 80 pM (PA1 cells) | ||
| 310 pM (TM3 cells) | ||
| 330 pM (MDA-MB-436 cells) | ||
| 370 pM (LNCaP cells) | ||
| Off-Target Kinases | CDKs (30-120 nM) | Does not degrade CDK1, CDK2, CDK7, FLT3 |
| Effect on Pyk2 | Inhibition (IC50 ~13-14 nM) | Slight degradation observed |
Table 2: Cellular Activity
| Assay | PF-562271 | FC-11 |
| FAK Phosphorylation (Y397) Inhibition | IC50 of 5 nM in a cell-based assay. | More potent at reducing pFAK levels than PF-562271 at equivalent concentrations. |
| Cell Viability (IC50) | Average of 2.4 µM in Ewing sarcoma cell lines. 1.76 to 3.83 µM in osteosarcoma cell lines. 3.1 to 3.9 µM in JAK2 V617F positive cells. | Did not significantly affect cell proliferation more than the parent inhibitor in some studies. |
| Cell Migration | Inhibits migration of pancreatic cancer cells. Inhibits migration of high-grade serous ovarian cancer cells. | More effectively inhibited cell migration of hepatocellular carcinoma cells compared to a FAK inhibitor. |
| Cell Invasion | Inhibits invasion of pancreatic cancer cells. | More effectively inhibited cell invasion of hepatocellular carcinoma cells compared to a FAK inhibitor. |
Experimental Protocols
In Vitro FAK Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified FAK.
-
Reagents and Materials : Purified recombinant FAK enzyme, FAK substrate (e.g., poly(Glu, Tyr) 4:1), ATP, kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA), test compounds (PF-562271), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure : a. Prepare serial dilutions of the test compound in kinase buffer. b. In a 96-well plate, add the FAK enzyme, FAK substrate, and the test compound dilutions. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Data Analysis : The luminescence signal is inversely proportional to the FAK kinase activity. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from a dose-response curve.
Western Blot for FAK Phosphorylation and Degradation
This technique is used to determine the levels of total FAK protein and its phosphorylated form (p-FAK) in cells treated with inhibitors.
-
Cell Culture and Treatment : Plate cells and allow them to adhere. Treat the cells with various concentrations of PF-562271, FC-11, or a vehicle control for a specified duration.
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting : a. Block the membrane with 5% BSA in TBST for 1 hour. b. Incubate the membrane with a primary antibody specific for p-FAK (e.g., Tyr397) or total FAK overnight at 4°C. c. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified to determine the relative levels of p-FAK and total FAK.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment : Treat the cells with a range of concentrations of PF-562271 or FC-11 for a specified period (e.g., 72 hours).
-
MTT Incubation : Add MTT solution (0.5 mg/ml) to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization : Remove the medium and dissolve the formazan crystals in a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis : Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values for cell viability can be calculated from the dose-response curves.
Transwell Migration Assay
This assay assesses the ability of cells to migrate through a porous membrane towards a chemoattractant.
-
Chamber Preparation : Place Transwell inserts with a porous membrane (e.g., 8 µm pore size) into the wells of a 24-well plate.
-
Chemoattractant : Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.
-
Cell Seeding : Seed cells in serum-free medium containing the test compound (PF-562271 or FC-11) into the upper chamber of the Transwell insert.
-
Incubation : Incubate the plate for a period that allows for cell migration (e.g., 16-48 hours).
-
Cell Staining and Quantification : a. Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. b. Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet. c. Count the number of stained cells in several microscopic fields to quantify cell migration.
Wound Healing (Scratch) Assay
This assay measures the rate of collective cell migration to close a "wound" created in a confluent cell monolayer.
-
Cell Culture : Grow cells to a confluent monolayer in a multi-well plate.
-
Wound Creation : Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
-
Treatment and Imaging : Wash the cells to remove debris and add fresh medium containing the test compounds. Capture images of the wound at time zero and at regular intervals thereafter (e.g., every 4-8 hours).
-
Data Analysis : The rate of wound closure is measured by quantifying the change in the wound area over time. This provides an indication of the effect of the compounds on cell migration.
Conclusion
The head-to-head comparison of PF-562271 and FC-11 highlights a significant evolution in the strategy for targeting FAK. While PF-562271 effectively inhibits the kinase activity of FAK, its effects can be limited by the need for sustained target engagement and potential for the development of resistance. In contrast, the novel PROTAC degrader FC-11 offers a distinct and potentially more advantageous mechanism of action. By inducing the degradation of the entire FAK protein, FC-11 not only ablates the kinase function but also the scaffolding functions of FAK, which are also implicated in cancer progression.
The picomolar potency of FC-11 in inducing FAK degradation is a notable advantage. Furthermore, early data suggests that FAK degradation may lead to a more profound and sustained inhibition of cancer cell migration and invasion compared to kinase inhibition alone. However, the impact on cell proliferation appears to be more complex and may be cell-type dependent.
For researchers and drug development professionals, the choice between a FAK inhibitor and a FAK degrader will depend on the specific biological context and therapeutic goals. This guide provides a foundational framework for understanding the key differences between these two modalities and the experimental approaches required for their comparative evaluation. The continued development and investigation of FAK-targeting PROTACs like
Safety Operating Guide
Proper Disposal Procedures for Fak-IN-11: A Guide for Laboratory Professionals
Disclaimer: As a specific Safety Data Sheet (SDS) for "Fak-IN-11" is not publicly available, the following procedures are based on general best practices for the disposal of hazardous research chemicals. It is imperative for all laboratory personnel to consult their institution's Environmental Health & Safety (EH&S) department and the chemical supplier's SDS for specific handling and disposal instructions. Treat this compound as a potentially hazardous substance and handle with appropriate caution.
I. Essential Safety and Handling
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]
Recommended PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use.[1]
-
Body Protection: A flame-resistant lab coat.
-
Footwear: Closed-toe shoes.
II. Step-by-Step Disposal Protocol
The proper disposal of this compound waste is critical for ensuring a safe laboratory environment and regulatory compliance. The following steps outline a general procedure for managing this chemical waste stream.
Step 1: Waste Characterization and Segregation
-
Unless explicitly stated otherwise in a specific SDS, treat this compound as a hazardous chemical waste.[2][3]
-
Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed.[4] Incompatible chemicals can react violently or produce toxic gases.
-
All hazardous waste must be accumulated in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation.
Step 2: Container Selection and Labeling
-
Select a waste container that is chemically compatible with this compound. The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Avoid using abbreviations or chemical formulas. The label should also include the date on which waste was first added.
Step 3: Waste Accumulation and Storage
-
Keep the waste container securely closed at all times, except when adding waste.
-
Do not fill the container beyond 90% of its capacity to allow for vapor expansion.
-
Store the waste container within a secondary containment unit, such as a chemical-resistant tub or tray, to contain any potential leaks or spills.
Step 4: Disposal of Empty Containers
-
Empty containers that previously held this compound must be decontaminated prior to disposal.
-
It is recommended to triple-rinse the empty container with a suitable solvent that can solubilize this compound.
-
The solvent rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, deface or remove the original label and dispose of the container in the appropriate solid waste stream as per your institution's guidelines.
Step 5: Final Disposal
-
Once the waste container is full or the project is complete, contact your institution's EH&S department to arrange for a hazardous waste pickup.
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.
III. Emergency Procedures: Spill Management
In the event of a this compound spill, the following actions should be taken immediately:
-
Alert and Evacuate: Notify all personnel in the immediate vicinity of the spill and evacuate the area if necessary.
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne contaminants.
-
Contain: Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to contain the spill.
-
Collect: Carefully collect the absorbent material and any contaminated debris and place it into a sealed, properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution. All materials used for decontamination should also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and your institution's EH&S department.
IV. Data and Visualizations
Quantitative Data Summary
No specific quantitative data for this compound was found in the provided search results. For information on physical and chemical properties, please refer to the manufacturer's Safety Data Sheet (SDS).
Experimental Protocols
Detailed experimental protocols involving this compound are not publicly available. All work with this compound should be conducted under approved laboratory protocols that have been reviewed for safety and compliance.
Disposal Workflow Diagram
References
Personal protective equipment for handling Fak-IN-11
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Fak-IN-11, a potent FAK (Focal Adhesion Kinase) inhibitor. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
Understanding the Compound: this compound
This compound is a small molecule inhibitor that targets the ATP binding pocket of Focal Adhesion Kinase, thereby inhibiting its phosphorylation.[1] FAK is a non-receptor tyrosine kinase that plays a crucial role in cellular processes such as cell adhesion, migration, proliferation, and survival.[2][3] Its overexpression is common in various cancer cell lines, making it a significant target in cancer research.[2][4] this compound has demonstrated cytotoxic activity against cancer cells, inducing non-apoptotic cell death.
Hazard Identification and Personal Protective Equipment (PPE)
Minimum Required PPE:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for tears or punctures before use.
-
Eye Protection: ANSI-approved safety goggles are required to protect against splashes.
-
Body Protection: A lab coat must be worn to protect the skin and clothing.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator may be necessary.
| Parameter | Guideline | Rationale |
| Primary Route of Exposure | Inhalation, skin contact, eye contact | The compound may be a fine powder or in solution, posing risks of aerosolization and splashing. |
| Known Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | Based on data for similar chemical compounds. |
| Storage Temperature | -20°C for long-term storage. May be stable at room temperature for short periods in the continental US. | Follow the supplier's specific recommendations on the Certificate of Analysis. |
Standard Operating Procedure (SOP) for Handling this compound
This SOP outlines the procedural steps for the safe handling of this compound from receipt to disposal.
Experimental Workflow for Safe Handling:
Caption: A step-by-step workflow for the safe handling of this compound.
Detailed Methodologies:
-
Preparation:
-
Before handling the compound, ensure all required PPE is worn correctly.
-
Prepare the work area by ensuring a certified chemical fume hood is operational.
-
Confirm that the safety shower and eyewash station are accessible and unobstructed.
-
-
Handling:
-
Weighing: If working with the solid form, carefully weigh the required amount inside the fume hood to prevent inhalation of fine powder.
-
Solubilization: Prepare solutions in the fume hood. This compound is typically dissolved in DMSO.
-
Use: When adding the compound to cell cultures or for other experimental uses, handle the solution with care to avoid splashes and aerosols.
-
-
Cleanup and Disposal:
-
Decontamination: After use, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Waste Segregation:
-
Solid Waste: All contaminated disposables (e.g., pipette tips, tubes, gloves) must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
-
Container Management: Keep hazardous waste containers securely closed when not in use and do not fill them beyond 90% capacity.
-
Disposal Request: Follow your institution's specific procedures for hazardous waste disposal by contacting the Environmental Health and Safety (EHS) office.
-
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's EHS office.
This compound Signaling Pathway
This compound inhibits FAK, a key kinase in signaling pathways that control cell survival, proliferation, and migration. These pathways are often initiated by integrin binding to the extracellular matrix (ECM) or by growth factor receptors (RTKs).
Caption: this compound inhibits FAK, blocking downstream signaling for cell survival and proliferation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Focal Adhesion Kinase Inhibitors in Management of Cancer: Therapeutic Opportunities from Herbal Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
